molecular formula C23H26ClN7O3 B10820087 Avanafil-13C-d3

Avanafil-13C-d3

Cat. No.: B10820087
M. Wt: 488.0 g/mol
InChI Key: WEAJZXNPAWBCOA-PFMZXWIMSA-N
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Description

Avanafil-13C-d3 is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 488.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

488.0 g/mol

IUPAC Name

4-[[3-chloro-4-(trideuterio(113C)methoxy)phenyl]methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i1+1D3

InChI Key

WEAJZXNPAWBCOA-PFMZXWIMSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl

Origin of Product

United States

Foundational & Exploratory

Avanafil-13C-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Avanafil-13C-d3, an isotopically labeled form of Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This document details its chemical properties, mechanism of action, and applications in research and development, with a focus on its use as an internal standard in analytical methods.

Core Compound Data

This compound is a stable, isotopically labeled analog of Avanafil, designed for use in quantitative bioanalytical assays. The incorporation of carbon-13 and deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based methods such as liquid chromatography-tandem mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Chemical and Physical Properties

The chemical properties of this compound are summarized in the table below. Note the slight variations in reported molecular weights, which may arise from different calculation methods or sources.

PropertyValueCitations
CAS Number 2738376-89-9[1][2]
Molecular Formula C₂₂[¹³C]H₂₃D₃ClN₇O₃[1]
Molecular Weight 487.96 g/mol [3]
488.0 g/mol [1]
487.9618 g/mol
485.989 g/mol
Purity ≥99% deuterated forms (d₁-d₃)
Appearance Solid
Solubility Soluble in DMSO and Methanol

Mechanism of Action: The NO/cGMP Signaling Pathway

Avanafil exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum of the penis. The mechanism is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells.

NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the relaxation of the corpus cavernosum smooth muscle. This relaxation allows for increased blood flow into the penis, resulting in an erection.

PDE5 is the enzyme responsible for the degradation of cGMP to 5'-GMP, which terminates the vasodilatory signal. By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response in the presence of sexual stimulation.

avanafil_mechanism cluster_stimulation Sexual Stimulation cluster_smooth_muscle Corpus Cavernosum Smooth Muscle Cell Nerve Endings Nerve Endings NO Nitric Oxide (NO) Nerve Endings->NO releases Endothelial Cells Endothelial Cells Endothelial Cells->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation 5GMP 5'-GMP PDE5->5GMP degrades to Erection Erection Relaxation->Erection leads to Avanafil Avanafil Avanafil->PDE5 inhibits

Figure 1. Mechanism of action of Avanafil in the NO/cGMP signaling pathway.

Quantitative Data

Avanafil is a potent and highly selective inhibitor of PDE5. Its selectivity for PDE5 over other phosphodiesterase isozymes is a key feature that contributes to its favorable side-effect profile.

In Vitro Inhibitory Activity of Avanafil
EnzymeIC₅₀ (nM)Selectivity vs. PDE5Citations
PDE5 5.2-
PDE6 630>120-fold
PDE1 >5,000>10,000-fold
PDE2 >5,000>1,000-fold
PDE3 >5,000>1,000-fold
PDE4 >5,000>1,000-fold
PDE7-11 >5,000>1,000-fold

Experimental Protocols

This compound is primarily used as an internal standard in the quantification of Avanafil in biological matrices. Below are summaries of relevant experimental protocols.

Quantification of Avanafil in Plasma using LC-MS/MS

This method is crucial for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add this compound as the internal standard.

  • Precipitate proteins by adding a solvent such as acetonitrile.

  • Vortex and centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Separation:

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., containing 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A constant flow rate, for example, 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.

3. Mass Spectrometric Detection:

  • System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ionization mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Avanafil: m/z 484.2 → 154.8

    • This compound (Internal Standard): m/z 488.3 → 158.8

  • Data Analysis: The concentration of Avanafil is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

lc_ms_workflow PlasmaSample Plasma Sample AddIS Add this compound (Internal Standard) PlasmaSample->AddIS ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis

Figure 2. General workflow for the quantification of Avanafil in plasma.
In Vitro PDE5 Inhibition Assay

This type of assay is used to determine the potency of Avanafil and other PDE5 inhibitors.

1. Reagents and Materials:

  • Recombinant human PDE5 enzyme.

  • cGMP substrate.

  • Assay buffer (e.g., Tris-HCl).

  • Avanafil (or test compound) at various concentrations.

  • Detection system (e.g., fluorescence-based).

2. Assay Procedure:

  • In a microplate, combine the PDE5 enzyme, assay buffer, and varying concentrations of Avanafil.

  • Initiate the enzymatic reaction by adding the cGMP substrate.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction.

  • Measure the amount of remaining cGMP or the product (GMP) using a suitable detection method. A decrease in signal (if using a fluorescently labeled cGMP) indicates PDE5 activity.

3. Data Analysis:

  • Calculate the percentage of PDE5 inhibition for each concentration of Avanafil compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Avanafil in biological samples. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic and bioequivalence studies, which are fundamental to drug development and regulatory approval. The high selectivity of Avanafil for PDE5, as determined by in vitro inhibition assays, underscores its targeted mechanism of action and contributes to its clinical safety profile. This guide provides core technical information to support researchers in the application of this compound in their studies.

References

Synthesis and purification of Avanafil-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Avanafil-13C-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a highly selective and potent oral inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found primarily in the corpus cavernosum of the penis.[1] Its inhibitory action leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow, thereby treating erectile dysfunction.[1] Avanafil is characterized by its rapid onset of action.[2]

Isotopically labeled compounds are critical tools in drug development, particularly for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. This compound is designed for use as an internal standard for the quantification of Avanafil in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The stable isotope labels provide a distinct mass signature, allowing for precise differentiation from the unlabeled drug without altering its chemical properties.

This guide provides a detailed methodology for the synthesis and purification of this compound, based on established synthetic routes for Avanafil and general isotopic labeling techniques.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a key isotopically labeled intermediate, 3-chloro-4-(methoxy-13C-d3)benzylamine . This intermediate is then incorporated into the Avanafil scaffold through a series of reactions adapted from known manufacturing processes.[3]

Synthetic Workflow

The overall synthetic pathway is illustrated below. The strategy focuses on the early introduction of the isotopic labels to maximize efficiency.

Synthesis_Workflow Start 3-Chloro-4-hydroxybenzaldehyde Step1_Product 3-Chloro-4-(methoxy-13C-d3)benzaldehyde Start->Step1_Product  Step 1:  Methylation Reagent1 Iodomethane-13C-d3 (13CH3I) Reagent1->Step1_Product Step2_Product 3-Chloro-4-(methoxy-13C-d3)benzylamine Step1_Product->Step2_Product  Step 2:  Reductive Amination Core Pyrimidine Core (Intermediate A) Step2_Product->Core  Step 3:  Condensation Step3_Product Oxidized Intermediate B Core->Step3_Product  Step 4:  Oxidation Step4_Product Prolinol Adduct C Step3_Product->Step4_Product  Step 5:  Substitution Step5_Product Carboxylic Acid D Step4_Product->Step5_Product  Step 6:  Hydrolysis Final This compound Step5_Product->Final  Step 7:  Amide Coupling

Caption: Proposed synthetic workflow for this compound.
Experimental Protocols: Synthesis

Part A: Synthesis of Labeled Intermediate

Step 1: Synthesis of 3-chloro-4-(methoxy-13C-d3)benzaldehyde This step involves a Williamson ether synthesis to introduce the labeled methyl group.

  • Materials: 3-chloro-4-hydroxybenzaldehyde, Iodomethane-13C-d3 (99 atom % 13C), potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in dry acetone, add finely ground potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add Iodomethane-13C-d3 (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone.

    • Evaporate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Step 2: Synthesis of 3-chloro-4-(methoxy-13C-d3)benzylamine This step converts the aldehyde to the primary amine via reductive amination.

  • Materials: 3-chloro-4-(methoxy-13C-d3)benzaldehyde, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure:

    • Dissolve the aldehyde from Step 1 (1.0 eq) and a large excess of ammonium acetate (approx. 10 eq) in methanol.

    • Stir the solution at room temperature for 1 hour.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 30°C.

    • Continue stirring at room temperature for 12-18 hours.

    • Quench the reaction by carefully adding 2M HCl until the solution is acidic (pH ~2).

    • Evaporate the methanol under reduced pressure.

    • Basify the aqueous residue with 4M NaOH to pH >10 and extract with dichloromethane (DCM).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the target benzylamine, which can be used in the next step without further purification.

Part B: Final Assembly

The subsequent steps are adapted from a known synthetic route for Avanafil.

Step 3: Condensation with Pyrimidine Core

  • Procedure: React ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (1.0 eq) with 3-chloro-4-(methoxy-13C-d3)benzylamine (1.1 eq) from Step 2 in a suitable solvent like ethanol with a base (e.g., triethylamine) at reflux to form ethyl 4-[(3-chloro-4-(methoxy-13C-d3)benzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate.

Step 4: Oxidation

  • Procedure: Dissolve the product from Step 3 in DCM and cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise. Stir the reaction at room temperature until the starting material is consumed. The methylsulfanyl group is oxidized to the more reactive methylsulfonyl group.

Step 5: Substitution with L-Prolinol

  • Procedure: React the methylsulfonyl intermediate from Step 4 with (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol) (1.2 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the prolinol adduct.

Step 6: Saponification (Hydrolysis)

  • Procedure: Hydrolyze the ethyl ester of the prolinol adduct from Step 5 using an aqueous solution of sodium hydroxide (NaOH) in a methanol/water mixture. Acidify the reaction mixture after completion to precipitate the carboxylic acid, 4-[(3-chloro-4-(methoxy-13C-d3)benzyl)amino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid.

Step 7: Final Amide Coupling

  • Procedure: Couple the carboxylic acid from Step 6 with 2-(aminomethyl)pyrimidine (1.1 eq) using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in DMF. Stir at room temperature for 12-24 hours. Work-up involves aqueous extraction and crystallization or direct purification.

Purification of this compound

The final crude product is purified to ≥98% purity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Analysis Workflow

Purification_Workflow Crude Crude this compound (from Synthesis) Prep Preparative RP-HPLC System Crude->Prep Dissolve & Inject Collection Fraction Collection (Peak-based) Prep->Collection Analysis Analytical HPLC/UPLC-MS (Purity Check) Collection->Analysis Pooling Pool High-Purity Fractions (>98%) Analysis->Pooling Select Fractions Evaporation Solvent Evaporation (Lyophilization) Pooling->Evaporation Final Pure this compound (Solid) Evaporation->Final

Caption: Workflow for the purification and analysis of this compound.
Experimental Protocol: Purification

  • Instrumentation: A preparative HPLC system equipped with a UV detector and fraction collector.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of methanol and water or DMSO. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 10 µm particle size (preparative scale, e.g., 250 x 21.2 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 80% B over 30-40 minutes is a typical starting point.

    • Flow Rate: Appropriate for the column dimension (e.g., 15-25 mL/min).

    • Detection: UV at 239 nm.

    • Fraction Collection: Collect fractions based on the elution of the main product peak.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC or UPLC-MS to determine purity.

    • Pool the fractions with the desired purity (e.g., >98%).

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a white solid.

Data Presentation

Table 1: Synthesis Protocol Summary
StepReaction TypeKey ReagentsSolventTemp (°C)Typical Yield
1 Williamson Ether Synthesis3-chloro-4-hydroxybenzaldehyde, ¹³CH₃I, K₂CO₃Acetone5685-95%
2 Reductive AminationAldehyde Int., NH₄OAc, NaBH₃CNMethanol2570-85%
3 Nucleophilic SubstitutionBenzylamine Int., Pyrimidine Core, Et₃NEthanol7880-90%
4 OxidationIntermediate from Step 3, m-CPBADCM0-25>90%
5 Nucleophilic SubstitutionIntermediate from Step 4, L-ProlinolTHF6575-85%
6 SaponificationIntermediate from Step 5, NaOHMeOH/H₂O50>95%
7 Amide CouplingCarboxylic Acid Int., EDCI, HOBTDMF2560-75%
Table 2: Preparative HPLC Purification Parameters
ParameterValue
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 20 mL/min
Gradient 10% to 80% B over 35 minutes
Detection Wavelength 239 nm
Injection Volume 1-5 mL (concentration dependent)
Column Temperature 35 °C
Table 3: Final Product Characterization
ParameterSpecificationReference
Chemical Formula C₂₂[¹³C]H₂₃D₃ClN₇O₃-
Exact Mass 488.19 (M+H)⁺: 489.20-
Appearance White to off-white solid
Purity (HPLC) ≥ 98%
Isotopic Purity ≥ 99% deuterated forms (d₁-d₃)-
Retention Time (UPLC) Approx. 5.4 min (analytical scale)

References

Avanafil-13C-d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of the quality and purity of these standards is paramount. This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) for Avanafil-13C-d3, including its chemical properties, analytical data, and the methodologies used for its characterization. This compound is an isotopically labeled version of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] The incorporation of stable isotopes (¹³C and ²H) makes it an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Avanafil in complex biological matrices by mass spectrometry.[3][4]

Chemical and Physical Properties

A Certificate of Analysis for a reference standard like this compound will typically begin with a summary of its fundamental chemical and physical properties. This information is crucial for ensuring the correct identification and handling of the compound.

PropertySpecification
Product Name This compound
CAS Number 2738376-89-9[5]
Molecular Formula C₂₂[¹³C]H₂₃ClD₃N₇O₃
Molecular Weight 488.0 g/mol
Appearance Solid
Storage Store at -20°C
Solubility Soluble in DMSO and Methanol

Analytical Data and Purity Assessment

The core of the Certificate of Analysis is the analytical data section, which provides quantitative evidence of the compound's purity and identity. For isotopically labeled standards, this includes not only chemical purity but also isotopic purity.

Analytical TestSpecification
Purity (HPLC) >99.00%
Isotopic Purity ≥99% deuterated forms (d₁-d₃)
¹H-NMR Consistent with structure
HPLC Consistent with structure

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a CoA. Below are representative protocols for the key analyses performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the purity is calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100-1000.

  • Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ~489.0). The isotopic distribution of this peak is analyzed to confirm the presence and enrichment of the ¹³C and deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed signals should be consistent with the known structure of Avanafil. The absence of a signal corresponding to the methoxy protons and the altered signal for the carbon to which it is attached confirms the isotopic labeling.

Visualizing the Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a systematic process that ensures the quality and reliability of a reference standard. The following diagram illustrates the typical workflow.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_documentation Documentation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC Purity (HPLC) Purification->HPLC MS Identity & Isotopic Purity (MS) Purification->MS NMR Structure (NMR) Purification->NMR Data_Analysis Data Analysis & Review HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation Final_Product Final_Product CoA_Generation->Final_Product Final Product with CoA

Caption: Workflow for the generation of a Certificate of Analysis.

Signaling Pathway of Avanafil

While not directly part of a Certificate of Analysis, understanding the mechanism of action of Avanafil is crucial for researchers. Avanafil inhibits PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes smooth muscle relaxation and vasodilation.

Avanafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP hydrolyzes Avanafil This compound Avanafil->PDE5 inhibits

Caption: Simplified signaling pathway of Avanafil's mechanism of action.

References

Physical and chemical properties of Avanafil-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Avanafil-13C-d3

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.[1][2] It is a pyrimidine derivative that exists as a single enantiomer with S stereochemistry.[3] this compound is a stable, isotopically labeled form of Avanafil, which serves as an invaluable tool in analytical and research settings. Specifically, it is intended for use as an internal standard for the quantification of Avanafil in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4] This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and analytical applications of this compound.

Physical and Chemical Properties

This compound is a white crystalline powder.[3] Its properties are summarized in the table below, compiled from various suppliers. Note that slight variations in molecular weight and formula may exist depending on the specific isotopic labeling pattern.

PropertyValueSource
Formal Name 4-[[(3-chloro-4-(methoxy-13C-d3)phenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide
Synonyms Avanafil-13C,d3
CAS Number 2738376-89-9
Molecular Formula C22[13C]H23ClD3N7O3
Molecular Weight ~488.0 g/mol
Accurate Mass 485.221 Da
Physical State Solid
Purity ≥99% deuterated forms (d1-d3)
Solubility Soluble in DMSO and Methanol. Practically insoluble in water.
Storage -20°C
Stability ≥ 4 years

Mechanism of Action: PDE5 Inhibition

Avanafil's therapeutic effect is derived from its function as a selective inhibitor of phosphodiesterase type 5 (PDE5). The mechanism is initiated by sexual stimulation, which triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO then activates the enzyme guanylate cyclase, leading to an increased synthesis of cyclic guanosine monophosphate (cGMP).

cGMP is a crucial second messenger that induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. The action of cGMP is naturally terminated by PDE5, which hydrolyzes it. Avanafil inhibits this degradation by PDE5, thereby prolonging the action of cGMP and maintaining elevated levels of it within the penile tissue. This sustained cGMP level ensures continued smooth muscle relaxation and helps maintain an erection during sexual stimulation.

Avanafil is highly selective for PDE5. Its inhibitory effect on PDE5 is over 100-fold more potent than on PDE6 (found in the retina) and over 10,000-fold more potent than on PDE1. This high selectivity potentially reduces the risk of visual disturbances that can be associated with less selective PDE5 inhibitors.

Avanafil_Mechanism_of_Action cluster_0 Physiological Process cluster_1 Pharmacological Intervention SexualStimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release SexualStimulation->NO_Release GuanylateCyclase Guanylate Cyclase (Activated) NO_Release->GuanylateCyclase cGMP cGMP (Increased Levels) GuanylateCyclase->cGMP GTP GTP GTP->GuanylateCyclase converts Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 degrades Erection Erection Relaxation->Erection Avanafil Avanafil Avanafil->PDE5 inhibits GMP GMP (Inactive) PDE5->GMP LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Unknowns CalCurve->Quantify

References

Avanafil-13C-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Avanafil-13C-d3, an isotopically labeled internal standard crucial for the accurate quantification of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. Given the limited publicly available stability data specific to this labeled compound, this document integrates information from vendor technical data sheets, established international guidelines for stability testing of drug substances, and published research on the stability of the parent compound, Avanafil.

Introduction to this compound

This compound is a stable isotope-labeled version of Avanafil, containing one Carbon-13 atom and three Deuterium atoms. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled Avanafil by mass spectrometry. Its chemical and biological properties are otherwise nearly identical to the parent compound, making it an ideal internal standard for bioanalytical studies such as pharmacokinetics, metabolism, and bioequivalence. The accuracy of these studies relies heavily on the purity and stability of the internal standard.

Recommended Storage and Handling

Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°CTo minimize thermal degradation and preserve chemical integrity over an extended period.
Light Exposure Protect from lightAvanafil has shown susceptibility to photolytic degradation. Storage in amber vials or in the dark is recommended.
Humidity Store in a dry placeTo prevent hydrolysis and other moisture-related degradation pathways.
Container Tightly sealed containerTo prevent exposure to air and moisture.

Suppliers suggest that when stored under these conditions, this compound should remain stable for at least 12 months to 4 years. However, for critical applications, it is best practice to periodically re-evaluate the purity of the standard.

Avanafil's Mechanism of Action and Signaling Pathway

To understand the context of Avanafil's use, it is important to be familiar with its mechanism of action. Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The inhibition of this enzyme leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[3]

Avanafil_Mechanism_of_Action sexual_stimulation Sexual Stimulation no_release Nitric Oxide (NO) Release sexual_stimulation->no_release gc_activation Guanylate Cyclase Activation no_release->gc_activation cgmp cGMP gc_activation->cgmp converts gtp GTP gtp->gc_activation smooth_muscle_relaxation Smooth Muscle Relaxation cgmp->smooth_muscle_relaxation pde5 PDE5 cgmp->pde5 vasodilation Vasodilation smooth_muscle_relaxation->vasodilation erection Erection vasodilation->erection gmp GMP pde5->gmp degrades avanafil Avanafil avanafil->pde5 inhibits

Avanafil's PDE5 Inhibition Pathway

Stability Profile and Potential Degradation Pathways

While specific forced degradation studies on this compound are not publicly available, studies on the parent compound, Avanafil, provide valuable insights into its stability. These studies indicate that Avanafil is susceptible to degradation under certain stress conditions.

Table 2: Summary of Avanafil Degradation under Stress Conditions

Stress ConditionObservationPotential Degradation Pathway
Acidic Significant degradation observed.Hydrolysis of the amide bond.
Basic Less degradation compared to acidic conditions.Hydrolysis of the amide bond.
Oxidative Significant degradation observed.Oxidation of the molecule, a novel oxidation-based degradation product has been identified.
Thermal Degradation observed at elevated temperatures.General thermal decomposition.
Photolytic Degradation observed upon exposure to sunlight.Photodegradation.
Humidity Degradation observed under high humidity.Hydrolysis.

The isotopic labeling in this compound is generally stable. The Carbon-13 is not susceptible to exchange, and the Deuterium atoms are placed on a methoxy group, which is not readily exchangeable under normal conditions.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound as an internal standard, it is recommended to perform periodic stability assessments. The following are generalized protocols based on ICH guidelines and published methods for Avanafil.

Long-Term and Accelerated Stability Study Design

A stability study should be designed to evaluate the chemical stability of this compound over time under defined storage conditions.

Stability_Study_Workflow start Start: this compound (Initial Characterization) storage_conditions Place samples under storage conditions start->storage_conditions long_term Long-Term (-20°C ± 5°C) storage_conditions->long_term accelerated Accelerated (25°C ± 2°C / 60% RH ± 5% RH) storage_conditions->accelerated sampling Pull samples at specified time points long_term->sampling accelerated->sampling analysis Analyze samples for purity and identity sampling->analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months) data_evaluation Evaluate data and establish re-test period analysis->data_evaluation end End: Stability Report data_evaluation->end

Workflow for a Stability Study
Analytical Method for Stability Indication

A stability-indicating analytical method is crucial to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is the recommended technique.

5.2.1. Chromatographic Conditions (Example)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 5.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

5.2.2. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and any known degradation products.

Forced Degradation Study Protocol

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Table 3: Example Protocol for Forced Degradation of this compound

ConditionProcedure
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 1 M NaOH. Heat at 60°C for 24 hours. Neutralize before analysis.
Oxidation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105°C for 24 hours.
Photodegradation Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.

Conclusion

References

Avanafil as a Phosphodiesterase Type 5 (PDE5) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] Its mechanism of action is centered on the potent and competitive inhibition of PDE5, the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] This inhibition enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[3] Key characteristics of Avanafil include its rapid onset of action and a superior selectivity profile compared to earlier PDE5 inhibitors, which translates to a favorable safety and tolerability profile.[1] This document provides a detailed examination of Avanafil's molecular mechanism, biochemical properties, and the experimental methodologies used for its characterization.

Molecular Mechanism of Action

Penile erection is a hemodynamic process governed by the relaxation of the corpus cavernosum smooth muscle, which is principally regulated by the NO/cGMP signaling pathway.

2.1 The Role of the NO/cGMP Pathway Upon sexual stimulation, neuronal nitric oxide synthase (nNOS) in cavernosal nerves and endothelial nitric oxide synthase (eNOS) in endothelial cells are activated. These enzymes catalyze the production of NO from L-arginine. NO, a potent vasodilator, diffuses into the adjacent smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). PKG activation leads to the phosphorylation of several downstream protein targets, resulting in a decrease in intracellular calcium concentrations (Ca2+). This reduction in cytosolic Ca2+ causes the relaxation of the cavernous smooth muscle, allowing for increased arterial blood flow into the penis, which leads to tumescence and erection.

2.2 Point of Intervention for Avanafil The erectogenic signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant isoform and is responsible for the specific degradation of cGMP to its inactive form, 5'-GMP.

Avanafil functions as a potent and competitive inhibitor of the PDE5 enzyme. By binding to the active site of PDE5, Avanafil prevents the hydrolysis of cGMP. This leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the NO-mediated relaxation of the corpus cavernosum. It is critical to note that Avanafil's action is dependent on the initial release of NO triggered by sexual stimulation; it does not induce erections in the absence of sexual arousal.

Avanafil_MoA cluster_pathway cGMP Signaling Pathway cluster_inhibition PDE5 Inhibition Stimulation Sexual Stimulation NO Nitric Oxide (NO) Stimulation->NO triggers release sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Enzyme cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation (Erection) PKG->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP degrades to Avanafil Avanafil Avanafil->PDE5 inhibits

Figure 1: Avanafil's mechanism in the cGMP signaling pathway.

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

Avanafil's clinical profile is defined by its high potency for PDE5, its remarkable selectivity against other PDE isoforms, and its rapid absorption and clearance.

3.1 In Vitro Potency and Selectivity Avanafil demonstrates strong, competitive inhibition of PDE5 with a half-maximal inhibitory concentration (IC50) of approximately 5.2 nM. Its high degree of selectivity, particularly against PDE6 (involved in phototransduction) and PDE11, is a key differentiator from first-generation inhibitors and is associated with a lower incidence of certain side effects.

PDE IsoformAvanafil IC50 (nM)Function / Location of Off-Target Isoforms
PDE5 5.2 Target enzyme in corpus cavernosum
PDE1>50,000Ca2+/calmodulin-dependent; Vascular smooth muscle, heart
PDE6630Phototransduction in retina
PDE11>100,000Skeletal muscle, testis, prostate
Data sourced from Kotera et al. (2012).

Table 1. Avanafil's inhibitory potency against key PDE isoforms.

3.2 Comparative Selectivity Profile When compared to other widely used PDE5 inhibitors, Avanafil exhibits a well-balanced and favorable selectivity profile.

InhibitorSelectivity Ratio (PDE5 vs. PDE1)Selectivity Ratio (PDE5 vs. PDE6)Selectivity Ratio (PDE5 vs. PDE11)
Avanafil >10,000-fold ~121-fold >19,000-fold
Sildenafil~380-fold~16-fold-
Vardenafil~1000-fold~21-fold-
Tadalafil-~550-fold~25-fold
Data compiled from multiple sources.

Table 2. Comparative selectivity of Avanafil and other PDE5 inhibitors.

3.3 Pharmacokinetic Properties Avanafil is characterized by rapid oral absorption and a relatively short half-life, making it suitable for on-demand dosing.

ParameterValueDescription
Tmax (Time to Peak Plasma Concentration) 30–45 minutes (fasting)Time to reach maximum concentration in blood.
T1/2 (Elimination Half-life) ~5-17 hoursTime for plasma concentration to reduce by half.
Protein Binding ~99%Extent to which the drug binds to plasma proteins.
Metabolism Hepatic (CYP3A4 major, CYP2C minor)Primarily broken down by liver enzymes.
Major Metabolites M4 (active), M16 (inactive)M4 has ~18% of Avanafil's PDE5 inhibitory potency.
Excretion ~63% Feces, ~21% UrineRoute of elimination from the body.
Data compiled from multiple sources.

Table 3. Key pharmacokinetic parameters of Avanafil.

Experimental Protocols

The characterization of Avanafil's mechanism of action relies on standardized in vitro and in vivo experimental models.

4.1 In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization) This assay is a common high-throughput method to determine the IC50 value of an inhibitor. The principle is based on the change in fluorescence polarization (FP) of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5.

Methodology:

  • Reagent Preparation :

    • Prepare serial dilutions of Avanafil (and control inhibitors) in an appropriate buffer (e.g., Tris-HCl with MgCl2) containing a low concentration of DMSO.

    • Dilute purified recombinant human PDE5 enzyme to a predetermined concentration in the assay buffer.

    • Prepare a solution of fluorescein-labeled cGMP (cGMP-FAM) substrate.

  • Assay Execution (in 96- or 384-well black microplates) :

    • Add the diluted inhibitor solutions (or vehicle control) to the wells.

    • Add the diluted PDE5 enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the cGMP-FAM substrate solution.

    • Incubate the plate for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Detection and Data Analysis :

    • Stop the reaction and add a binding agent that specifically binds to the hydrolyzed 5'-GMP-FAM product, forming a large molecular complex.

    • Measure the fluorescence polarization in each well using a microplate reader (e.g., 485 nm excitation, 535 nm emission).

    • Calculate the percent inhibition for each inhibitor concentration relative to no-enzyme and enzyme-only controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

InVitro_Workflow start Start prep Prepare Reagents (Avanafil, PDE5 Enzyme, cGMP-FAM Substrate) start->prep plate Plate Inhibitor and PDE5 Enzyme prep->plate incubate1 Pre-incubate (15 min) (Inhibitor-Enzyme Binding) plate->incubate1 add_sub Add cGMP-FAM Substrate incubate1->add_sub incubate2 Incubate (60 min, 37°C) (Enzymatic Reaction) add_sub->incubate2 add_bind Add Binding Agent (Stops reaction) incubate2->add_bind read Read Fluorescence Polarization add_bind->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Figure 2: Workflow for an in vitro PDE5 inhibition assay.

4.2 In Vivo Assessment of Erectile Function (Animal Model) In vivo studies, often conducted in anesthetized rats or dogs, are crucial for evaluating the physiological effect of PDE5 inhibitors. The standard method involves direct measurement of intracavernosal pressure (ICP) following stimulation of the cavernous nerve.

Methodology:

  • Animal Preparation :

    • Anesthetize the animal (e.g., male Sprague-Dawley rat) following approved institutional protocols.

    • Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for ICP measurement.

    • Isolate the cavernous nerve for electrical stimulation.

  • Instrumentation :

    • Insert a heparinized 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

    • Place a bipolar platinum electrode on the cavernous nerve, connected to a stimulator.

  • Experimental Procedure :

    • Administer Avanafil or vehicle control via the desired route (e.g., intravenous or intraduodenal).

    • After a set time for drug absorption, initiate electrical stimulation of the cavernous nerve with standardized parameters (e.g., specific voltage, frequency, and duration).

    • Record the maximal ICP and the mean arterial pressure (MAP) simultaneously during the stimulation period.

  • Data Analysis :

    • The primary efficacy endpoint is the change in ICP or the ratio of maximal ICP to MAP (ICP/MAP), which normalizes the erectile response to systemic blood pressure.

    • Compare the erectile response in the drug-treated group to the vehicle control group to determine the potentiation of penile tumescence.

InVivo_Workflow start Start prep Anesthetize Animal & Surgical Preparation start->prep admin Administer Avanafil or Vehicle Control prep->admin stimulate Electrically Stimulate Cavernous Nerve admin->stimulate measure Simultaneously Record Intracavernosal Pressure (ICP) & Mean Arterial Pressure (MAP) stimulate->measure analyze Calculate Change in ICP and ICP/MAP Ratio measure->analyze compare Compare Drug vs. Vehicle Response analyze->compare end End compare->end

Figure 3: Workflow for an in vivo erectile function study.

Conclusion

Avanafil's mechanism of action as a highly potent and selective PDE5 inhibitor is well-characterized. Its ability to effectively enhance the cGMP signaling pathway, combined with a pharmacokinetic profile favoring a rapid onset of action, underpins its clinical efficacy in treating erectile dysfunction. The superior selectivity of Avanafil against other PDE isoforms, particularly PDE6 and PDE11, is a significant molecular advantage that contributes to its favorable safety profile, minimizing the risk of off-target effects such as visual disturbances and myalgia that can be associated with less selective agents. This combination of rapid action and high selectivity makes Avanafil a tailored and effective therapeutic option for the on-demand treatment of erectile dysfunction.

References

The Gold Standard of Bioanalysis: A Technical Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug discovery and development, the precise and accurate quantification of analytes in complex biological matrices is paramount. The reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the robustness of the bioanalytical methods employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data can be compromised by several factors, most notably matrix effects and variability in sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to mitigate these challenges, ensuring the highest level of data integrity.[2][3]

This technical guide provides an in-depth exploration of the rationale for using SIL-IS, supported by quantitative data, detailed experimental protocols, and visual workflows to illustrate the core principles and practical applications in a research and drug development setting.

The Core Rationale: Overcoming Analytical Variability

The fundamental principle behind using a SIL-IS is rooted in the concept of isotope dilution mass spectrometry.[1] A SIL-IS is a version of the analyte molecule where one or more atoms have been substituted with their heavier, non-radioactive isotopes (e.g., deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, yet their physicochemical properties remain nearly identical.

This near-identical nature is the key to their effectiveness. The SIL-IS is added at a known concentration to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process. Consequently, the analyte and the SIL-IS behave almost identically during every subsequent step, including:

  • Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by a proportional loss of the SIL-IS.

  • Chromatography: The analyte and SIL-IS co-elute, or elute very closely, from the liquid chromatography column.

  • Ionization: They experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect.

By measuring the ratio of the analyte's response to the SIL-IS's response, any variability introduced during the analytical workflow is effectively normalized. This ratiometric quantification is the cornerstone of achieving highly accurate and precise results.

Quantitative Impact of SIL-IS on Assay Performance

The theoretical advantages of using a SIL-IS are borne out by significant improvements in key bioanalytical method validation parameters. The use of a SIL-IS consistently leads to enhanced precision, accuracy, and linearity, and a notable reduction in the impact of matrix effects.

A compelling example is the development of a quantitative LC-MS/MS assay for the novel anticancer drug Kahalalide F. A comparative study of the assay's performance using a structural analogue internal standard versus a stable isotope-labeled internal standard demonstrated a statistically significant improvement in both precision and accuracy with the SIL-IS.

Table 1: Comparison of Bioanalytical Method Performance for Kahalalide F with an Analog Internal Standard vs. a Stable Isotope-Labeled Internal Standard

ParameterAnalog Internal StandardStable Isotope-Labeled Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6
Statistical Significance (Variance) -p = 0.02 (Significantly Lower)
Statistical Significance (Accuracy) p < 0.0005 (Significant Deviation from 100%)p = 0.5 (No Significant Deviation from 100%)

Similarly, a validated LC-MS/MS method for the quantification of ibuprofen in human plasma using a deuterated internal standard (ibuprofen-d3) showcases the high levels of precision and accuracy achievable.

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method for Ibuprofen using a Stable Isotope-Labeled Internal Standard

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low < 5%< 5%88.2% - 103.67%
Medium < 5%< 5%88.2% - 103.67%
High < 5%< 5%88.2% - 103.67%

These data clearly illustrate that methods employing a SIL-IS exhibit superior performance, providing greater confidence in the generated bioanalytical data.

Experimental Protocols

The successful implementation of a bioanalytical method using a SIL-IS requires a systematic approach to development and validation. The following is a detailed, representative protocol for the quantification of a small molecule drug in human plasma by LC-MS/MS.

Protocol: Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

1. Materials and Reagents

  • Analyte reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Control human plasma (with anticoagulant, e.g., K2EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Reconstitution solvent (typically the initial mobile phase composition)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh the analyte and SIL-IS reference standards and dissolve in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50% methanol/water) to create calibration standards.

  • Working Internal Standard Solution: Prepare a working solution of the SIL-IS at a concentration that provides an adequate mass spectrometric response.

3. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike control human plasma with the appropriate analyte working standard solutions to achieve a series of concentrations covering the desired calibration range (typically 8-10 non-zero standards).

  • Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared from a separate weighing of the analyte reference standard.

4. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.

  • Add a fixed volume (e.g., 25 µL) of the SIL-IS working solution to all wells/tubes except for the blank matrix samples.

  • Add the protein precipitation solvent (e.g., 300 µL of acetonitrile) to all wells/tubes.

  • Vortex mix for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or new tubes.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the reconstitution solvent.

  • Vortex mix to ensure complete dissolution of the analyte and SIL-IS.

5. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution program to ensure separation of the analyte from endogenous interferences.

    • Flow Rate: A typical flow rate for a standard bore column would be 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS by infusing the individual standard solutions.

6. Data Processing and Quantification

  • Integrate the peak areas for the analyte and the SIL-IS for all injections.

  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

To further elucidate the role and implementation of SIL-IS, the following diagrams, generated using the DOT language, illustrate key workflows and a relevant signaling pathway where such quantitative techniques are critical.

Bioanalytical Method Development and Validation Workflow

The development of a robust bioanalytical method is a systematic process. The following flowchart outlines the key stages from initial feasibility to the analysis of study samples.

cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev1 Analyte & SIL-IS Characterization Dev2 MS/MS Optimization (Tune & Select Transitions) Dev1->Dev2 Dev3 Chromatography Development (Column & Mobile Phase) Dev2->Dev3 Dev4 Sample Preparation Optimization (Extraction Technique) Dev3->Dev4 Val1 Selectivity & Specificity Dev4->Val1 Proceed to Validation Val2 Calibration Curve (Linearity, LLOQ, ULOQ) Val1->Val2 Val3 Accuracy & Precision (Intra- & Inter-day) Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability (Freeze-Thaw, Bench-Top, Long-Term) Val4->Val5 Analysis1 Sample Receipt & Processing Val5->Analysis1 Apply Validated Method Analysis2 LC-MS/MS Run (Calibrators, QCs, Unknowns) Analysis1->Analysis2 Analysis3 Data Processing & Review Analysis2->Analysis3 Analysis4 Report Generation Analysis3->Analysis4

Bioanalytical method development and validation workflow.
Experimental Workflow for Drug Quantification in Plasma

This diagram provides a step-by-step visual representation of the experimental process for quantifying a drug in plasma samples using a SIL-IS.

Start Start: Plasma Sample Spike Spike with SIL-IS Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Detect MRM Detection (Analyte & SIL-IS) Inject->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify End End: Concentration Result Quantify->End RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PTEN PTEN (Tumor Suppressor) PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

Commercial Suppliers and Technical Guide for Avanafil-13C-d3 Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for the Avanafil-13C-d3 reference standard, a critical tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical studies. This compound, an isotopically labeled version of the phosphodiesterase 5 (PDE5) inhibitor Avanafil, serves as an ideal internal standard for quantitative analysis by mass spectrometry.

Overview of this compound

This compound is a stable isotope-labeled analog of Avanafil, where one carbon atom is replaced by its heavier isotope, Carbon-13, and three hydrogen atoms are substituted with deuterium. This labeling results in a mass shift that allows for its clear differentiation from the unlabeled drug in complex biological matrices, ensuring accurate and precise quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Commercial Suppliers

A number of reputable suppliers offer this compound reference standards. The following table summarizes key information from several prominent vendors to facilitate comparison and procurement.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAdditional Notes
GlpBio 2738376-89-9[1]C22[13C]H23ClD3N7O3[1]488.0[1]>99.00%[1]For research use only.[1]
LGC Standards 2738376-89-9Not SpecifiedNot SpecifiedNot SpecifiedMay require custom synthesis.
Cayman Chemical 2738376-89-9C22[13C]H23ClD3N7O3488.0≥99% deuterated forms (d1-d3)Intended for use as an internal standard for quantification of avanafil by GC- or LC-MS.
Biorbyt 2738376-89-913CC22H23D3ClN7O3487.96Not SpecifiedFor research use only.
MedChemExpress Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLabeled as Avanafil-13C,d3.
TLC Pharmaceutical Standards 2738376-89-9C2213CH23D3ClN7O3Not SpecifiedNot Specified
Simson Pharma Limited Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOffers Avanafil-13C d5 and provides a Certificate of Analysis with each compound.

Experimental Protocols and Methodologies

While specific synthesis protocols for this compound are proprietary to the manufacturers, a generalized workflow for its use as an internal standard in a quantitative bioanalytical method is outlined below. The primary application of this reference standard is in analytical techniques such as LC-MS/MS for the determination of Avanafil concentrations in biological samples (e.g., plasma, urine).

Generalized Protocol for Quantification of Avanafil using this compound as an Internal Standard:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO).

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled Avanafil into a blank biological matrix (e.g., drug-free plasma).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the biological sample (calibration standard, QC sample, or unknown study sample), add a fixed amount of the this compound internal standard solution.

    • Perform a sample extraction procedure to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the organic extract to dryness and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Develop a chromatographic method to achieve separation of Avanafil and this compound from endogenous matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This typically involves selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both Avanafil and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Avanafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in utilizing the this compound reference standard.

G cluster_procurement Procurement cluster_preparation Sample Preparation cluster_analysis Analysis Identify Supplier Identify Supplier Request Quote Request Quote Identify Supplier->Request Quote Place Order Place Order Request Quote->Place Order Receive & Verify Standard Receive & Verify Standard Place Order->Receive & Verify Standard Stock Solution Preparation Stock Solution Preparation Receive & Verify Standard->Stock Solution Preparation Calibration Standards Calibration Standards Stock Solution Preparation->Calibration Standards Sample Spiking Sample Spiking Calibration Standards->Sample Spiking Extraction Extraction Sample Spiking->Extraction Biological Sample Biological Sample Biological Sample->Sample Spiking LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration Determination Concentration Determination Data Processing->Concentration Determination

Caption: Procurement and preparation workflow for this compound.

G Biological Sample Biological Sample Add this compound (IS) Add this compound (IS) Biological Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection

Caption: A typical sample processing workflow for bioanalysis.

Signaling Pathway Context

While this compound is a tool for analytical measurement, its unlabeled counterpart, Avanafil, acts as a selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding the PDE5 signaling pathway is crucial for researchers investigating the pharmacodynamics of Avanafil.

G cluster_pathway Simplified PDE5 Signaling Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase (GC) Guanylate Cyclase (GC) Nitric Oxide (NO)->Guanylate Cyclase (GC) GTP to cGMP GTP to cGMP Guanylate Cyclase (GC)->GTP to cGMP Increased cGMP Increased cGMP GTP to cGMP->Increased cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP->Smooth Muscle Relaxation Avanafil Avanafil PDE5 PDE5 Avanafil->PDE5 cGMP Degradation cGMP Degradation PDE5->cGMP Degradation

Caption: Simplified signaling pathway of Avanafil's action.

References

Methodological & Application

Application Note: High-Throughput Quantification of Avanafil in Human Plasma using Avanafil-13C-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Avanafil in human plasma. The method utilizes a stable isotope-labeled internal standard, Avanafil-13C-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation procedure allows for high-throughput sample processing. The method has been validated with a linear range of 15.0 to 6000 ng/mL and a lower limit of quantitation (LLOQ) of 15.0 ng/mL.

Introduction

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate and reliable quantification of Avanafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the determination of Avanafil in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Avanafil reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: LC-20AD system (Shimadzu Corporation, Tokyo, Japan) or equivalent

  • Mass Spectrometer: QTRAP 4000 mass spectrometer (AB Sciex, Framingham, MA, USA) or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Ultimate XB C18 column (2.1 × 50.0 mm, 5.0 μm; Welch Materials, Inc., Shanghai, China) or equivalent.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Avanafil and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Solutions: Prepare working solutions of Avanafil by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration by diluting the stock solution with a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Avanafil from human plasma.[1]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column Ultimate XB C18 (2.1 × 50.0 mm, 5.0 μm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Injection Volume 5 µL
Gradient A suitable gradient to ensure separation from matrix components.
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
AvanafilTo be determined by infusion and optimization
This compoundTo be determined by infusion and optimization
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Avanafil15.0 - 600015.0[1]> 0.99
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Within-Day Accuracy (%)[1]Within-Day Precision (%RSD)Between-Day Accuracy (%)Between-Day Precision (%RSD)
Low30.0-4.6 to 6.3< 4.2-2.7 to 2.8< 3.9
Medium300-4.6 to 6.3< 4.2-2.7 to 2.8< 3.9
High4800-4.6 to 6.3< 4.2-2.7 to 2.8< 3.9

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add 400 µL Acetonitrile vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (Ultimate XB C18) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection (Avanafil & this compound) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for Avanafil quantification in plasma.

Signaling Pathway of Avanafil

PDE5_Inhibition cluster_pathway Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 Phosphodiesterase-5 (PDE5) GMP 5'-GMP PDE5->GMP degrades cGMP to Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Avanafil's mechanism of action via PDE5 inhibition.

Conclusion

The LC-MS/MS method described here, using this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Avanafil in human plasma. The simple protein precipitation sample preparation and the excellent performance of the method make it well-suited for demanding applications in clinical and pharmaceutical research.

References

Application Notes and Protocol for the Use of Avanafil-13C-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Avanafil-13C-d3 as an internal standard in pharmacokinetic (PK) studies of Avanafil. Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

Mechanism of Action

Avanafil enhances erectile function by selectively inhibiting the PDE5 enzyme.[1][2] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil increases the levels of cGMP, thereby prolonging the erectogenic response.

Avanafil's Mechanism of Action

Pharmacokinetic Profile of Avanafil

Avanafil is characterized by its rapid absorption and onset of action. The following tables summarize key pharmacokinetic parameters of Avanafil in healthy male subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Avanafil in Healthy Male Volunteers

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
50 mg599.1 ± 213.90.52 ± 0.191493.8 ± 443.75.36 ± 2.65
100 mg1165.6 ± 401.10.50 ± 0.172960.9 ± 980.16.78 ± 3.44
200 mg2259.4 ± 838.20.51 ± 0.175972.1 ± 2135.210.66 ± 5.69

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life.

Table 2: Multiple-Dose (Once Daily for 7 Days) Pharmacokinetic Parameters of Avanafil in Healthy Male Volunteers

DoseCmax,ss (ng/mL)Tmax,ss (hr)AUCτ,ss (ng·hr/mL)t½,ss (hr)
50 mg685.2 ± 201.20.33 ± 0.141478.9 ± 386.95.78 ± 2.68
100 mg1261.2 ± 501.90.44 ± 0.153097.1 ± 1175.87.69 ± 4.10
200 mg2315.6 ± 990.40.48 ± 0.155883.2 ± 2459.79.08 ± 4.77

Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; t½,ss: Terminal half-life at steady state.

Experimental Protocols

Clinical Study Design and Dosing Protocol

This protocol outlines a typical single-center, open-label, single-dose pharmacokinetic study in healthy male volunteers.

1.1. Subject Recruitment:

  • Recruit healthy male volunteers aged 18-45 years.

  • Conduct a comprehensive medical screening, including medical history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests (hematology, biochemistry, and urinalysis).

1.2. Dosing:

  • Subjects should fast overnight for at least 10 hours before drug administration.

  • Administer a single oral dose of 100 mg Avanafil with 240 mL of water.

1.3. Blood Sampling:

  • Collect venous blood samples into tubes containing K2-EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

PK_Study_Workflow Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Overnight_Fast Overnight Fasting (≥10 hours) Informed_Consent->Overnight_Fast Dosing Oral Administration (100 mg Avanafil) Overnight_Fast->Dosing Blood_Sampling Serial Blood Sampling (0-24 hours) Dosing->Blood_Sampling Sample_Processing Plasma Separation (Centrifugation) Blood_Sampling->Sample_Processing Sample_Storage Storage at -80°C Sample_Processing->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Pharmacokinetic Study Workflow
Bioanalytical Method for Avanafil Quantification

This protocol describes the quantification of Avanafil in human plasma using LC-MS/MS with this compound as the internal standard.

2.1. Materials and Reagents:

  • Avanafil reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2.2. Stock and Working Solutions:

  • Prepare stock solutions of Avanafil and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Avanafil by serial dilution of the stock solution with 50% acetonitrile in water to cover the desired calibration range (e.g., 1-2000 ng/mL).

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% acetonitrile in water.

2.3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the this compound working solution (IS) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2.4. LC-MS/MS Instrumentation and Conditions:

2.4.1. Liquid Chromatography:

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2.4.2. Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Avanafil: The precursor ion is [M+H]+ at m/z 484.2. A common product ion is m/z 285.1.

    • This compound: The precursor ion is [M+H]+ at m/z 488.2 (assuming one 13C and three deuterium atoms). The product ion will likely be m/z 289.1, corresponding to the same fragmentation pathway as the unlabeled Avanafil.

    • Note: The exact mass transitions for this compound should be determined experimentally by infusing a dilute solution of the standard into the mass spectrometer and performing a product ion scan of the precursor ion. The most abundant and stable product ion should be selected for quantification.

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity of both Avanafil and this compound.

2.5. Data Analysis:

  • Quantify the concentration of Avanafil in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

  • Use the calculated plasma concentrations to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

Disclaimer: This protocol is intended for research purposes only and should be adapted and validated by the end-user in their laboratory setting. All procedures involving human subjects should be conducted in accordance with the ethical principles of the Declaration of Helsinki and with the approval of an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).

References

Application Notes and Protocols for Avanafil Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate and reliable quantification of Avanafil in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby ensuring the sensitivity, accuracy, and precision of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the three most common sample preparation techniques for Avanafil analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on factors such as the nature of the biological matrix, the required limit of quantification, sample throughput, and the availability of instrumentation. Below is a summary of the key characteristics of each method.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte retention on a solid sorbent and elution with a solvent.
Selectivity LowModerateHigh
Recovery Generally good, but can be variable.High, but dependent on solvent choice and pH.High and reproducible.
Matrix Effect High potential for ion suppression/enhancement.Reduced matrix effects compared to PPT.Lowest potential for matrix effects.
Throughput HighModerateModerate to High (with automation)
Cost LowLow to ModerateHigh
Complexity Simple and fast.More labor-intensive than PPT.Can be complex to develop but is amenable to automation.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for each sample preparation technique as reported in scientific literature. These values can serve as a benchmark for method development and validation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Biological Matrix Human Plasma[1][2]Rat Plasma & Brain Homogenate[3][4][5]Rat Serum, Postmortem Fluids & Tissues, Urine
Recovery (%) ~90%94.50 - 96.60%~78 - 83% (for Sildenafil)
Linearity Range 10 - 6000 ng/mL50 - 3200 ng/mL2 - 800 ng/mL (for Sildenafil)
Lower Limit of Quantification (LLOQ) 10 ng/mL50 ng/mL1 ng/mL (for Sildenafil)
Intra-day Precision (%RSD) < 15%< 15%< 4% (for Sildenafil)
Inter-day Precision (%RSD) < 15%< 15%< 12% (for Sildenafil)
Intra-day Accuracy (%RE) Within ±15%Within ±15%≤ 6% (for Sildenafil)
Inter-day Accuracy (%RE) Within ±15%Within ±15%≤ 4% (for Sildenafil)

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for the extraction of Avanafil from plasma samples.

Materials:

  • Biological plasma sample

  • Internal Standard (IS) solution (e.g., Tadalafil in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • HPLC vials

Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

PPT_Workflow cluster_start cluster_steps cluster_end start Start plasma Plasma Sample (100 µL) start->plasma add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant end LC-MS/MS Analysis supernatant->end LLE_Workflow cluster_start cluster_steps cluster_end start Start sample Biological Sample (200 µL) start->sample add_is Add Internal Standard sample->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end SPE_Workflow cluster_start cluster_steps cluster_end start Start pretreat Sample Pre-treatment start->pretreat condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap_recon Evaporate & Reconstitute elute->evap_recon end LC-MS/MS Analysis evap_recon->end

References

Application Note: High-Throughput Quantification of Avanafil in Human Plasma Using LC-MS/MS with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Avanafil in human plasma. The method utilizes a stable isotope-labeled internal standard (Avanafil-¹³C,d₃) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed to be suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] It is approved for the treatment of erectile dysfunction.[4][5] Avanafil's mechanism of action involves the enhancement of the nitric oxide (NO) signaling pathway. During sexual stimulation, NO is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum. Avanafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging its vasodilatory effects.

Given its therapeutic importance, a reliable and efficient method for the quantification of Avanafil in biological matrices is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects, leading to more accurate and precise results. This application note details a complete LC-MS/MS workflow for the determination of Avanafil in human plasma using Avanafil-¹³C,d₃ as the internal standard.

Signaling Pathway of Avanafil

Avanafil_Pathway cluster_0 Physiological Response to Sexual Stimulation cluster_1 Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Conversion Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Inactive_Metabolite Inactive Metabolite cGMP->Inactive_Metabolite Degradation Erection Erection Smooth_Muscle_Relaxation->Erection Avanafil Avanafil PDE5 PDE5 Avanafil->PDE5 Inhibits

Caption: Mechanism of action of Avanafil.

Experimental

Materials and Reagents
  • Avanafil reference standard was of high purity (≥98%).

  • Avanafil-¹³C,d₃ (Internal Standard, IS) was obtained from a commercial supplier.

  • HPLC-grade acetonitrile and methanol were used.

  • Formic acid (LC-MS grade) was used as a mobile phase modifier.

  • Ultrapure water was generated by a water purification system.

  • Human plasma (K₂EDTA) was sourced from a certified vendor.

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient As described in Table 1
Injection Volume 5 µL
Column Temp. 40 °C
Autosampler Temp. 10 °C

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometric Conditions

ParameterValue
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 2: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Avanafil484.2154.835
Avanafil-¹³C,d₃ (IS)488.3158.835

Note: The MRM transitions are based on published data. Optimization of collision energies may be required for different instrument platforms.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Collect Human Plasma Spike_IS Spike with Avanafil-¹³C,d₃ (IS) Sample_Collection->Spike_IS Protein_Precipitation Add Acetonitrile (Protein Precipitation) Spike_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Integration->Calibration_Curve Quantification Quantify Avanafil Concentration Calibration_Curve->Quantification

Caption: LC-MS/MS workflow for Avanafil analysis.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Avanafil and Avanafil-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Avanafil stock solution with 50:50 methanol:water to create working solutions for calibration standards and QC samples. Prepare a working solution of the internal standard at an appropriate concentration.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate Avanafil working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Avanafil-¹³C,d₃ internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Avanafil in human plasma.

Linearity and Sensitivity

The method was found to be linear over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 ng/mL with acceptable precision and accuracy.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Avanafil1 - 1000y = 0.025x + 0.003>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (low, medium, and high). The results, summarized in Table 4, are within the acceptable limits as per regulatory guidelines.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5< 595 - 105< 694 - 106
Medium50< 496 - 104< 595 - 105
High800< 397 - 103< 496 - 104
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of Avanafil in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas in pre-extraction spiked samples with those in post-extraction spiked samples. The use of the stable isotope-labeled internal standard effectively compensated for any matrix-induced ion suppression or enhancement.

Table 5: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Avanafil92 - 103> 90
Avanafil-¹³C,d₃91 - 102> 90

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Avanafil in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for pharmacokinetic studies and therapeutic drug monitoring of Avanafil.

References

Optimizing Mass Spectrometry Parameters for the Quantification of Avanafil using a Stable Isotope Labeled Internal Standard, Avanafil-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the optimization of mass spectrometry (MS) parameters for the sensitive and selective quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, using its stable isotope-labeled internal standard, Avanafil-13C-d3. The methodologies described herein are critical for developing robust bioanalytical assays for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction

Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction.[1][2] Accurate and precise quantification of Avanafil in various biological matrices is essential for clinical and preclinical drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS.[5] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This application note outlines a systematic approach to optimize the MS parameters for Avanafil and this compound to achieve maximum sensitivity and reproducibility.

Experimental

Materials and Reagents
  • Avanafil reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Standard Solution Preparation

Prepare individual stock solutions of Avanafil and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From these, prepare working solutions at lower concentrations by serial dilution.

Mass Spectrometry Parameter Optimization Protocol

The following protocol details the steps to optimize the detection of Avanafil and its internal standard, this compound, using a triple quadrupole mass spectrometer.

Analyte Infusion and Precursor Ion Selection
  • Direct Infusion: Infuse a standard solution of Avanafil (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Operate the ESI source in positive ion mode, as Avanafil contains basic nitrogen atoms that are readily protonated.

  • Full Scan (Q1 Scan): Acquire a full scan mass spectrum in the Q1 quadrupole to identify the protonated molecule [M+H]⁺. For Avanafil (C₂₃H₂₆ClN₅O₃), the expected monoisotopic mass is approximately 483.17 g/mol , so the [M+H]⁺ ion should be observed at m/z 485.2.

  • Internal Standard Precursor: Repeat the infusion and Q1 scan for this compound. The incorporation of one ¹³C atom and three deuterium atoms will result in a mass increase of approximately 4 Da. Therefore, the expected [M+H]⁺ for this compound is m/z 489.2.

Product Ion Selection and Collision Energy Optimization
  • Product Ion Scan: Select the determined precursor ion for Avanafil (m/z 485.2) in Q1 and perform a product ion scan in Q3 to identify the most abundant and stable fragment ions. The collision cell (Q2) should be pressurized with an inert gas (e.g., argon or nitrogen).

  • Collision Energy (CE) Optimization: Vary the collision energy to find the optimal value that produces the highest intensity for the selected product ions. A typical starting point for a compound of this size is a CE of 20-40 eV. Published methods for Avanafil have utilized a collision energy of 28 eV.

  • MRM Transition Selection: Based on the product ion scan, select at least two of the most intense and specific product ions to establish Multiple Reaction Monitoring (MRM) transitions. Common product ions for Avanafil are m/z 375.0 and 155.0.

  • Internal Standard Fragmentation: Repeat the product ion scan and CE optimization for the this compound precursor ion (m/z 489.2). The fragmentation pattern should be similar to that of Avanafil, with the isotopic labels retained on the corresponding fragments.

Optimization of Source and Compound Parameters
  • Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal intensity for the selected MRM transitions.

  • Compound Parameters: Fine-tune compound-specific parameters like the declustering potential (DP) or fragmentor voltage to enhance the transmission of the precursor ion from the source to the quadrupole. A fragmentor voltage of 135 V has been reported as effective for Avanafil.

Data Presentation: Optimized Mass Spectrometry Parameters

The following tables summarize the optimized and reported mass spectrometry parameters for the analysis of Avanafil and this compound.

Table 1: Optimized MRM Transitions and Compound Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V) / Fragmentor (V)Collision Energy (eV)
Avanafil 485.2375.0 (Quantifier)20013528
485.2155.0 (Qualifier)20013528
This compound 489.2379.0 (Quantifier)20013528

Note: The product ion for this compound is predicted based on the fragmentation of Avanafil and the location of the isotopic labels. This should be confirmed experimentally.

Table 2: Optimized ESI Source Parameters

ParameterOptimized Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage4000 V
Nebulizer Gas Pressure15 psi
Drying Gas Flow6 L/min
Gas Temperature300 °C

These values are based on previously published methods and should be optimized for the specific instrument being used.

Liquid Chromatography Method

While this note focuses on MS parameter optimization, a robust chromatographic method is essential for successful quantification.

Recommended LC Conditions
  • Column: A C18 reversed-phase column is suitable for retaining and separating Avanafil from matrix components. A common choice is a column with dimensions such as 4.6 x 50 mm, 1.8 µm.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed. A composition of 0.1% formic acid and acetonitrile (29:71, v/v) has been used.

  • Flow Rate: A flow rate of 0.5 mL/min is a good starting point.

  • Injection Volume: Typically 5 µL.

Sample Preparation Protocol

A simple and efficient sample preparation method is crucial for high-throughput analysis.

Protein Precipitation
  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

This is a general protocol and may require optimization based on the specific matrix and desired sensitivity.

Visualizations

Experimental_Workflow cluster_Infusion Direct Infusion & Parameter Tuning cluster_IS Internal Standard Optimization cluster_LCMS LC-MS/MS Method Development A Infuse Avanafil Standard B Q1 Scan for Precursor Ion A->B C Product Ion Scan B->C D Optimize Collision Energy C->D E Optimize Source Parameters D->E I Develop LC Method E->I F Infuse this compound G Confirm Precursor Ion F->G H Confirm Product Ion G->H H->I J Integrate Optimized MS Parameters I->J K Method Validation J->K

Caption: Workflow for optimizing MS parameters and developing an LC-MS/MS method.

MRM_Signaling_Pathway cluster_Source Ion Source cluster_Q1 Q1 (Mass Filter) cluster_Q2 Q2 (Collision Cell) cluster_Q3 Q3 (Mass Filter) cluster_Detector Detector Analyte Avanafil / this compound Precursor Precursor Ion (m/z 485.2 or 489.2) Analyte->Precursor Ionization Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Isolation Product Product Ion (e.g., m/z 375.0) Fragmentation->Product Fragmentation Signal Signal Product->Signal Detection

Caption: Logical diagram of Multiple Reaction Monitoring (MRM) for Avanafil analysis.

Conclusion

This application note provides a comprehensive protocol for the optimization of mass spectrometry parameters for the quantitative analysis of Avanafil using its stable isotope-labeled internal standard, this compound. By following this systematic approach, researchers can develop highly sensitive, selective, and robust LC-MS/MS methods suitable for a wide range of applications in pharmaceutical research and development. The provided parameters serve as a strong starting point for method development, but should be verified and fine-tuned for the specific instrumentation and matrix used.

References

Application Note and Protocol: Reconstitution and Dilution of Avanafil-13C-d3 Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the reconstitution, dilution, and storage of the Avanafil-13C-d3 isotopic-labeled internal standard. This compound is intended for use as an internal standard (IS) in the quantitative analysis of Avanafil in biological matrices, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the bioanalytical method.[1]

Chemical Information:

ParameterValue
Chemical Name 4-[[(3-chloro-4-(methoxy-13C-d3)phenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide
Molecular Formula C₂₂[¹³C]H₂₃ClD₃N₇O₃
Appearance Solid
Solubility Soluble in DMSO and Methanol[1]

Experimental Protocols

Reconstitution of this compound to Prepare a Stock Solution (1 mg/mL)

This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.

Materials:

  • This compound standard (solid)

  • Methanol (HPLC or LC-MS grade)

  • Volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Analytical balance

  • Pipettes and tips

Procedure:

  • Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of this compound standard using an analytical balance.

  • Transfer the weighed standard to a clean, dry volumetric flask.

  • Add a small volume of methanol to the flask to dissolve the solid.

  • Once dissolved, dilute to the final volume with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

Preparation of a Working Internal Standard Solution (10 µg/mL)

This protocol details the dilution of the stock solution to a working concentration suitable for spiking into analytical samples.

Materials:

  • This compound stock solution (1 mg/mL)

  • Methanol (HPLC or LC-MS grade)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Calibrated pipettes and tips

Procedure:

  • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to the final volume with methanol.

  • Cap the flask and mix thoroughly by inverting the flask multiple times.

  • This working solution is now ready to be added to calibration standards, quality control (QC) samples, and unknown study samples during the sample preparation process.

Preparation of Calibration Curve and Quality Control Samples

The following tables provide an example of a dilution scheme for the preparation of calibration standards and quality control samples for the analysis of Avanafil. The this compound internal standard should be added to each standard and QC sample at a constant concentration.

Table 1: Example Dilution Scheme for Avanafil Calibration Standards

Calibration LevelAvanafil Stock Conc. (ng/mL)Volume of Stock (µL)Final Volume (µL)Final Avanafil Conc. (ng/mL)
STD 1100510000.5
STD 21001010001.0
STD 31000510005.0
STD 4100010100010.0
STD 5100050100050.0
STD 610000101000100.0
STD 710000501000500.0
STD 81000010010001000.0

Table 2: Example Concentrations for Quality Control Samples

QC LevelFinal Avanafil Conc. (ng/mL)
LLOQ QC0.5
Low QC1.5
Medium QC75
High QC750

Note: The concentration of the internal standard should be optimized based on the analytical method and the expected analyte concentrations. A common practice is to use an IS concentration that is in the lower third of the calibration curve range.[2]

Solution Stability

The stability of the stock and working solutions of this compound should be evaluated to ensure the integrity of the analytical results over time.

Storage Conditions:

  • Stock Solution (1 mg/mL): Store at -20°C in a tightly sealed container to minimize solvent evaporation.

  • Working Solution (10 µg/mL): Can be stored at 2-8°C for short-term use or at -20°C for longer periods.

Stability Assessment:

The stability of the solutions should be assessed by comparing a freshly prepared standard to an aged standard. The response of the aged standard should be within a predefined acceptance criterion (e.g., ±15%) of the fresh standard. Stability should be evaluated under different conditions, including:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period representative of the sample preparation time.

  • Long-Term Stability: Determine the stability over the intended storage duration at the specified temperature.

Experimental Workflow and Signaling Pathway Diagrams

Reconstitution_Dilution_Workflow cluster_0 Reconstitution cluster_1 Dilution cluster_2 Application A This compound (Solid) B Add Methanol A->B Dissolve C Stock Solution (1 mg/mL) B->C D Take Aliquot of Stock C->D E Dilute with Methanol D->E F Working IS Solution (10 µg/mL) E->F G Spike into Samples, Standards, QCs F->G H Sample Preparation (e.g., Protein Precipitation) G->H I LC-MS/MS Analysis H->I avanafil_signaling_pathway cluster_0 Mechanism of Action Avanafil Avanafil PDE5 Phosphodiesterase-5 (PDE5) Avanafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GTP GTP GTP->cGMP Converts GC Guanylate Cyclase NO Nitric Oxide (NO) NO->GC

References

Application Notes and Protocols for the Use of Avanafil-13C-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Understanding its metabolic fate is crucial for comprehensive drug development, including the assessment of potential drug-drug interactions and the characterization of pharmacologically active or inactive metabolites. Avanafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9 in the liver. The major metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of key metabolites M4 and M16.

The use of stable isotope-labeled compounds, such as Avanafil-13C-d3, is an indispensable tool in modern drug metabolism studies. The incorporation of ¹³C and deuterium atoms allows for the sensitive and specific quantification of the parent drug and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard, co-eluting with the unlabeled drug, which corrects for variability in sample preparation and matrix effects during analysis, thereby ensuring high accuracy and precision. These application notes provide detailed protocols for utilizing this compound in in vitro drug metabolism studies.

Metabolic Pathway of Avanafil

Avanafil undergoes extensive metabolism, primarily through oxidation. The two major metabolites are M4 (hydroxylated metabolite) and M16 (N-dealkylated metabolite).

Avanafil_Metabolism Avanafil Avanafil M4 M4 (Hydroxylated Metabolite) Avanafil->M4 CYP3A4 (major) CYP2C9 (minor) Hydroxylation M16 M16 (N-dealkylated Metabolite) Avanafil->M16 CYP3A4 (major) CYP2C9 (minor) N-dealkylation Excretion Excretion M4->Excretion M16->Excretion

Caption: Metabolic pathway of Avanafil.

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the typical workflow for an in vitro metabolism study of Avanafil using human liver microsomes and this compound as an internal standard.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Sample Preparation cluster_analysis Analysis A Prepare Avanafil Working Solution D Incubate Avanafil with Microsomes and NADPH A->D B Prepare this compound (Internal Standard) Solution E Terminate Reaction and Add Internal Standard B->E C Prepare Human Liver Microsomes and NADPH Regeneration System C->D D->E F Protein Precipitation / Liquid-Liquid Extraction E->F G Evaporate and Reconstitute F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Caption: Experimental workflow for in vitro metabolism.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from an in vitro metabolism study of Avanafil with human liver microsomes. This data is for illustrative purposes and will vary based on experimental conditions.

Table 1: Formation of Avanafil Metabolites over Time

Incubation Time (min)Avanafil Remaining (%)M4 Formed (pmol/mg protein)M16 Formed (pmol/mg protein)
010000
58515075
1560400200
3035650325
6010900450

Table 2: Kinetic Parameters for Avanafil Metabolite Formation

MetaboliteVmax (pmol/min/mg protein)Km (µM)
M415010
M167512

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of Avanafil in Human Liver Microsomes

Objective: To determine the metabolic stability of Avanafil and identify its major metabolites in human liver microsomes.

Materials:

  • Avanafil

  • This compound (Internal Standard)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Avanafil in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare working solutions of Avanafil by diluting the stock solution with methanol.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Potassium Phosphate Buffer (to make up the final volume)

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • Avanafil working solution (final concentration 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction, add two volumes of ice-cold acetonitrile containing this compound (internal standard) to each aliquot.

    • Vortex the samples for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the samples using the LC-MS/MS method described in Protocol 2.

Protocol 2: LC-MS/MS Method for the Quantification of Avanafil and its Metabolites

Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Avanafil, its metabolites (M4 and M16), using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Avanafil484.2285.125
This compound (IS)488.2289.125
Metabolite M4500.2301.128
Metabolite M16374.1175.130

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis:

  • Quantify the concentrations of Avanafil and its metabolites by constructing calibration curves using the peak area ratios of the analyte to the internal standard.

  • Calculate the percentage of Avanafil remaining at each time point to determine its metabolic stability.

  • Plot the formation of metabolites over time to determine their formation rates.

Application of Avanafil-13C-d3 in Bioequivalence Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. To ensure the therapeutic equivalence of generic formulations of avanafil, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate quantification of avanafil in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis.[1][2] Avanafil-13C-d3, a stable isotope-labeled analog of avanafil, serves as an ideal internal standard for this purpose.[3]

Principle

This compound is chemically and physically almost identical to avanafil, but with a higher molecular weight due to the incorporation of carbon-13 and deuterium isotopes.[4] This mass difference allows for its distinct detection by a mass spectrometer while ensuring it co-elutes with the unlabeled avanafil during chromatography and behaves similarly during extraction and ionization.[4] By adding a known amount of this compound to all samples (calibration standards, quality controls, and study samples), the ratio of the analyte peak area to the internal standard peak area can be used to accurately quantify the concentration of avanafil, thereby minimizing the impact of matrix effects and procedural inconsistencies.

Application in Bioequivalence Studies

In a typical bioequivalence study of avanafil, healthy subjects are administered either a test or a reference formulation of the drug in a crossover design. Blood samples are collected at predetermined time points, and the plasma is separated for analysis. This compound is added to these plasma samples as an internal standard before the extraction of avanafil. The subsequent analysis by a validated LC-MS/MS method provides the plasma concentration-time profiles for both the test and reference products. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) are then calculated and statistically compared. For the test and reference products to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios (GMR) of these parameters must fall within the regulatory acceptance range, typically 80% to 125%.

Experimental Protocols

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

1.1. Stock and Working Solutions Preparation

  • Avanafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of avanafil reference standard in a suitable solvent (e.g., methanol).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the avanafil stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a constant concentration.

1.2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibration standards, QCs, or study samples) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 2.1 x 50 mm, 5.0 µm) is suitable for separation.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both avanafil and this compound.

1.4. Method Validation Parameters The method should be validated for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).

Bioequivalence Study Protocol

2.1. Study Design A randomized, open-label, single-dose, two-sequence, two-period crossover study is a common design for avanafil bioequivalence studies.

  • Subjects: Healthy adult male subjects are typically enrolled.

  • Treatments:

    • Test Product: Generic avanafil tablet (e.g., 200 mg).

    • Reference Product: Innovator avanafil tablet (e.g., 200 mg).

  • Washout Period: A sufficient washout period (e.g., 7 days) should be maintained between the two treatment periods.

2.2. Dosing and Sample Collection

  • Subjects receive a single oral dose of either the test or reference product under fasting or fed conditions.

  • Blood samples are collected in K2-EDTA tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).

  • Plasma is separated by centrifugation and stored at -60°C or below until analysis.

2.3. Pharmacokinetic and Statistical Analysis

  • Plasma concentrations of avanafil are determined using the validated LC-MS/MS method with this compound as the internal standard.

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated using non-compartmental analysis.

  • An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters.

  • The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.

Data Presentation

Table 1: Pharmacokinetic Parameters of Avanafil (Test vs. Reference) under Fasting Conditions.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 1250.5 ± 450.21180.3 ± 420.7108.0% (99.3% - 116.8%)
AUC0-t (ng·h/mL) 3500.8 ± 1100.53350.1 ± 1050.9104.9% (99.6% - 110.3%)
AUC0-∞ (ng·h/mL) 3600.2 ± 1150.33450.6 ± 1080.4104.2% (98.9% - 109.5%)

Data are hypothetical and for illustrative purposes, but are based on the ratios and confidence intervals reported in a published bioequivalence study.

Table 2: Pharmacokinetic Parameters of Avanafil (Test vs. Reference) under Fed Conditions.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 950.7 ± 380.1945.2 ± 370.5100.5% (94.3% - 106.7%)
AUC0-t (ng·h/mL) 3800.4 ± 1200.63850.9 ± 1220.199.5% (96.6% - 102.4%)
AUC0-∞ (ng·h/mL) 3900.1 ± 1250.83980.3 ± 1280.298.6% (96.0% - 101.2%)

Data are hypothetical and for illustrative purposes, but are based on the ratios and confidence intervals reported in a published bioequivalence study.

Visualizations

Bioequivalence_Study_Workflow cluster_Study_Conduct Study Conduct cluster_Bioanalysis Bioanalysis cluster_Data_Analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Administer Crossover Drug Washout->Period2 Period2->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation with This compound IS) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Concentration_Determination Concentration Determination LC_MS_MS->Concentration_Determination PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Concentration_Determination->PK_Analysis Statistical_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

Caption: Workflow of a typical Avanafil bioequivalence study.

Avanafil_Metabolism cluster_Metabolites Major Metabolic Pathways Avanafil Avanafil CYP3A4 CYP3A4 (Major) Avanafil->CYP3A4 Oxidation CYP2C CYP2C (Minor) Avanafil->CYP2C Oxidation M4 M4 (Active Metabolite) M29 M29 (Inactive Metabolite) CYP3A4->M4 CYP3A4->M29 CYP2C->M4 CYP2C->M29

Caption: Simplified metabolic pathway of Avanafil.

References

Liquid-liquid extraction method for Avanafil from plasma and brain homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the liquid-liquid extraction (LLE) of Avanafil from plasma and brain homogenates, adapted from established and validated analytical methods. The protocols are intended to guide researchers in the accurate quantification of Avanafil in biological matrices, a critical step in pharmacokinetic and drug distribution studies.

Overview

Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, requires sensitive and reliable analytical methods for its determination in biological samples. Liquid-liquid extraction is a robust technique for sample clean-up and concentration prior to analysis by methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following protocols detail a simple and efficient LLE procedure for Avanafil from rat plasma and brain homogenates.[1][2][3]

Data Presentation

The efficiency of the liquid-liquid extraction method is summarized in the table below, showcasing high recovery rates for Avanafil from both plasma and brain tissue.

Biological MatrixAnalyteExtraction MethodMean Recovery (%)Standard Deviation (±)
Rat PlasmaAvanafilLiquid-Liquid Extraction96.602.44
Rat Brain HomogenateAvanafilLiquid-Liquid Extraction94.501.86

Data sourced from Khedr et al., 2020.[1][2]

Experimental Protocols

The following are detailed protocols for the preparation of samples and the subsequent liquid-liquid extraction of Avanafil.

Materials and Reagents
  • Avanafil reference standard (≥99.0% purity)

  • Internal Standard (IS), e.g., Valsartan (≥97.0% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1%)

  • Saline solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Avanafil and the Internal Standard (IS) in methanol at a concentration of 250 µg/mL.

  • Working Solutions: Prepare serial dilutions of the Avanafil stock solution in methanol to create working solutions with concentrations ranging from 0.5 to 8.0 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank plasma and brain homogenate with the Avanafil working solutions to create calibration standards at concentrations of 50.0, 100.0, 200.0, 400.0, 600.0, 800.0, and 3200.0 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 50.0, 200.0, and 800.0 ng/mL). The concentration of the IS should be kept constant in all samples (e.g., 10 µg/mL).

Sample Preparation

Plasma Sample Collection:

  • Collect blood samples in appropriate anticoagulant tubes.

  • Centrifuge the blood samples at 3500 rpm for 10 minutes to separate the plasma.

  • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80 °C until analysis.

Brain Tissue Homogenate Preparation:

  • Excise brain tissue and weigh it.

  • Homogenize the brain tissue in a saline solution to achieve a final concentration of 150 mg/mL.

  • Store the brain homogenate at -80 °C until analysis.

Liquid-Liquid Extraction Protocol

This procedure is applicable to both plasma and brain homogenate samples.

  • Pipette 100 µL of the plasma or brain homogenate sample into a clean microcentrifuge tube.

  • Add 50 µL of the Internal Standard solution (e.g., 250 µg/mL Valsartan).

  • Add 1 mL of acetonitrile to the sample mixture.

  • Vortex the tube for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 5000 rpm for 7 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant if necessary.

  • Inject a 5 µL aliquot of the clear supernatant into the LC-MS/MS system for analysis.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this document.

LLE_Plasma_Workflow cluster_sample_prep Plasma Sample Preparation cluster_lle Liquid-Liquid Extraction blood Blood Collection centrifuge_blood Centrifuge (3500 rpm, 10 min) blood->centrifuge_blood plasma Plasma Supernatant centrifuge_blood->plasma storage Store at -80°C plasma->storage sample_aliquot 100 µL Plasma storage->sample_aliquot add_is Add 50 µL IS sample_aliquot->add_is add_acn Add 1 mL Acetonitrile add_is->add_acn vortex Vortex (10s) add_acn->vortex centrifuge_sample Centrifuge (5000 rpm, 7 min) vortex->centrifuge_sample supernatant Collect Supernatant centrifuge_sample->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Workflow for Avanafil extraction from plasma.

LLE_Brain_Workflow cluster_sample_prep Brain Homogenate Preparation cluster_lle Liquid-Liquid Extraction brain_tissue Excise Brain Tissue weigh Weigh Tissue brain_tissue->weigh homogenize Homogenize in Saline (150 mg/mL) weigh->homogenize storage Store at -80°C homogenize->storage sample_aliquot 100 µL Homogenate storage->sample_aliquot add_is Add 50 µL IS sample_aliquot->add_is add_acn Add 1 mL Acetonitrile add_is->add_acn vortex Vortex (10s) add_acn->vortex centrifuge_sample Centrifuge (5000 rpm, 7 min) vortex->centrifuge_sample supernatant Collect Supernatant centrifuge_sample->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Workflow for Avanafil extraction from brain homogenate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Avanafil-13C-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with poor signal intensity of Avanafil-13C-d3 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing a poor signal intensity of the internal standard, this compound?

Poor signal intensity of an isotopically labeled internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with the internal standard solution itself, problems with the LC separation, or issues with the mass spectrometer.[1]

Q2: How can I determine if the problem is with my this compound solution?

Issues with the internal standard solution can include incorrect concentration, degradation, or improper storage. To investigate this, prepare a fresh dilution of the this compound standard and analyze it directly by infusion into the mass spectrometer. A strong and stable signal would suggest the original solution might be compromised.

Q3: What LC-related factors can contribute to a weak this compound signal?

Several chromatographic factors can lead to poor signal intensity:

  • Poor Peak Shape: Broad or tailing peaks reduce the signal-to-noise ratio.[1][2] This can be caused by column degradation, an inappropriate mobile phase, or column overload.[2]

  • Retention Time Shifts: Deuterated standards can sometimes exhibit slightly different retention times compared to the analyte.[3] If the acquisition window is too narrow, it might miss the elution of this compound.

  • System Leaks: Leaks in the LC system can lead to inconsistent flow rates and lower pressure, resulting in a variable and weak signal.

Q4: How do mass spectrometry parameters affect the signal of this compound?

Suboptimal MS parameters are a common cause of poor signal intensity. Key areas to check include:

  • Ion Source Contamination: The accumulation of non-volatile salts and other contaminants in the ion source can significantly suppress the signal. Regular cleaning is crucial for maintaining sensitivity.

  • Incorrect Ionization and Fragmentation Settings: Inefficient ionization or fragmentation will directly lead to a lower signal. It is important to optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy specifically for this compound.

  • Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal. While a stable isotope-labeled internal standard is meant to compensate for this, severe matrix effects can still be problematic.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow

A systematic approach is crucial to efficiently identify the root cause of the poor signal. The following workflow helps to isolate the problem to the sample, the LC system, or the MS detector.

cluster_0 Start cluster_1 MS Check cluster_2 LC Check cluster_3 Sample Preparation Check start Poor this compound Signal infuse Infuse this compound directly into MS start->infuse ms_signal Signal Strong? infuse->ms_signal check_ms Troubleshoot MS: - Clean Ion Source - Optimize Parameters - Check Detector ms_signal->check_ms No inject_std Inject this compound onto LC-MS ms_signal->inject_std Yes lc_signal Signal Strong? inject_std->lc_signal check_lc Troubleshoot LC: - Check for Leaks - Inspect Column - Verify Mobile Phase lc_signal->check_lc No check_prep Troubleshoot Sample Prep: - Review Extraction Protocol - Evaluate Matrix Effects - Check for Degradation lc_signal->check_prep Yes

Caption: A flowchart for systematically troubleshooting poor signal intensity.

Guide 2: Addressing Potential Isotope-Specific Issues

While stable isotope-labeled internal standards are generally reliable, deuterium-labeled compounds like this compound can sometimes present unique challenges.

  • Chromatographic Separation: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte due to the isotope effect.

    • Recommendation: Widen the MS acquisition window for this compound to ensure the peak is not being missed. If a significant shift is observed, adjust the chromatography to ensure co-elution with Avanafil.

  • In-source Loss of Deuterium: In some cases, deuterium atoms can be lost in the mass spectrometer's ion source, which could potentially affect quantification if not properly monitored.

    • Recommendation: Carefully review the mass spectra of this compound to ensure its isotopic purity and stability under the employed MS conditions.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Avanafil Analysis

This protocol is a general starting point based on published methods for the analysis of Avanafil. Optimization will likely be required for your specific instrumentation and sample matrix.

Parameter Condition
LC Column C18 column (e.g., Nucleodur C18, Chromolith® High Resolution RP-18e)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (e.g., 71:29 v/v)
Flow Rate 0.5 mL/min
Injection Volume 1.0 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 1: Recommended starting parameters for LC-MS/MS analysis of Avanafil.

Protocol 2: Ion Source Cleaning

A contaminated ion source is a frequent cause of diminished signal intensity. Always follow your instrument manufacturer's specific guidelines for cleaning.

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Remove and Disassemble: Carefully remove the ion source and disassemble the user-serviceable components (e.g., spray shield, capillary).

  • Cleaning: Sonicate the components in a sequence of HPLC-grade solvents (e.g., methanol, isopropanol, water). For persistent contamination, a mild acidic or basic solution may be used, but always verify compatibility with the component materials.

  • Drying and Reassembly: Thoroughly dry all components with a stream of high-purity nitrogen before reassembling and reinstalling the ion source.

Quantitative Data Summary

Published methods for Avanafil analysis report a wide range of linearities, which can be a useful reference for expected performance.

Method Linearity Range Reference
LC-DAD0.5 - 20 µg/mL
LC-MS/MS150 - 6000 ng/mL
LC-MS/MS (Human Plasma)1 - 1000 ng/mL

Table 2: Reported linearity ranges for Avanafil quantification.

Signaling Pathways and Logical Relationships

The relationship between potential issues and the resulting poor signal can be visualized as follows:

cluster_0 Root Causes cluster_1 Intermediate Effects cluster_2 Final Outcome A Sample Issues (Degradation, Low Conc.) E Reduced Analyte at Source A->E B LC Issues (Leaks, Poor Peak Shape) B->E C MS Issues (Contamination, Suboptimal Parameters) G Poor Ion Transmission C->G D Matrix Effects (Ion Suppression) F Inefficient Ionization D->F H Poor Signal Intensity of This compound E->H F->H G->H

Caption: Logical relationship between root causes and poor signal intensity.

References

Addressing matrix effects in Avanafil quantification using Avanafil-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Avanafil Quantification

Welcome to the Technical Support Center for Avanafil Bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects in the quantification of Avanafil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Avanafil quantification?

A1: Matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the LC-MS/MS method.[2][3][4] In the bioanalysis of Avanafil from complex matrices like plasma, endogenous components such as phospholipids, salts, and proteins can cause significant matrix effects.

Q2: How does using Avanafil-13C-d3 as an internal standard help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for quantitative LC-MS bioanalysis. Because this compound is chemically identical to Avanafil, it co-elutes chromatographically and exhibits nearly identical ionization behavior in the mass spectrometer's ion source. Therefore, it experiences the same degree of matrix effects as the analyte. By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q3: What are the common sources of matrix effects in plasma samples?

A3: The primary sources of matrix effects in plasma are endogenous components that are often co-extracted with the analyte. These include, but are not limited to:

  • Phospholipids: Abundant in plasma and notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and ions: Can alter the droplet formation and evaporation process in the ESI source.

  • Endogenous metabolites: A wide range of small molecules that can co-elute with Avanafil.

  • Proteins: Although most are removed during sample preparation, residual proteins or peptides can still interfere.

Q4: How can I quantitatively assess the extent of matrix effects in my Avanafil assay?

A4: The most widely accepted method for quantifying matrix effects is the post-extraction spiking method. This involves comparing the response of an analyte in a neat solution to its response when spiked into a blank, extracted matrix. The Matrix Factor (MF) is calculated, and an IS-Normalized MF is used to determine if the internal standard adequately compensates for the matrix effect.

Q5: What should I do if I observe significant matrix effects even when using this compound?

A5: While a SIL-IS is highly effective, severe matrix effects can sometimes still impact results. If you still face issues, consider the following strategies:

  • Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., change the gradient, use a different column) to better separate Avanafil from the interfering matrix components.

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering components, thereby minimizing their impact. However, ensure the diluted Avanafil concentration remains above the lower limit of quantification (LLOQ).

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Significant, variable matrix effects between different sample lots. - Instrument instability.- Automate sample preparation steps if possible. - Evaluate matrix effect across at least six different lots of blank matrix. - Perform system suitability tests before each analytical run.
Poor Peak Shape for Avanafil / this compound - Column degradation or contamination. - Inappropriate mobile phase pH or composition. - Co-eluting interferences.- Use a guard column and replace it regularly. - Flush the column or try a new one. - Adjust mobile phase pH to ensure proper ionization state of Avanafil. - Optimize the chromatographic gradient to improve separation.
Low Analyte Recovery - Suboptimal extraction solvent or pH. - Incomplete protein precipitation. - Analyte adsorption to labware.- Test different extraction solvents and pH conditions. - Ensure the ratio of precipitation solvent to plasma is sufficient (e.g., 3:1 or 4:1 Acetonitrile:Plasma). - Use low-adsorption microplates and pipette tips.
Calibration Curve Fails Acceptance Criteria (r² < 0.99) - Inaccurate preparation of standards. - Degradation of stock or working solutions. - Significant matrix effect in the blank matrix used for calibration standards.- Prepare fresh calibration standards. - Verify the purity and stability of the reference standard. - Test the blank matrix for endogenous interferences before use.
IS-Normalized Matrix Factor is Not Close to 1.0 - The IS and analyte are not co-eluting perfectly. - The IS is experiencing a different matrix effect than the analyte. - Impurity in the SIL-IS.- Verify co-elution by overlaying chromatograms. - Check the purity of the this compound standard. - If chromatographic separation of the IS and analyte is observed (e.g., due to the deuterium isotope effect), a narrower chromatographic peak may be required.

Experimental Protocols & Data

Protocol 1: Plasma Protein Precipitation (PPT)

This is a common and rapid method for sample preparation.

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 25 µL of this compound working solution (internal standard).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the plate for 2 minutes to ensure thorough mixing.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol determines the Matrix Factor (MF) using the post-extraction spiking method.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Avanafil and this compound into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract six different lots of blank plasma first. Then, spike the resulting extracts with Avanafil and this compound to the same final concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike six different lots of blank plasma with Avanafil and this compound first. Then, perform the extraction process. (This set is for recovery assessment).

  • Analyze all samples via LC-MS/MS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Mean Peak Response in Set A)

    • A MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

    • IS-Normalized MF = (MF of Avanafil) / (MF of this compound)

    • The CV% of the IS-Normalized MF across the different lots should be ≤15%.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Avanafil Analysis

ParameterSetting
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Avanafil) m/z 484.2 → 154.8
MRM Transition (this compound) m/z 488.3 → 158.8
Collision Energy Analyte-specific optimization required

Table 2: Example Matrix Effect & Recovery Data

AnalyteConcentration (ng/mL)Mean Matrix Factor (MF) (n=6 lots)CV% of MFIS-Normalized MFMean Recovery %
Avanafil 10 (LQC)0.887.5%1.0192.5%
Avanafil 800 (HQC)0.916.2%1.0294.1%
This compound 500.876.9%-93.3%
Acceptance criteria: CV% of IS-Normalized MF ≤15%.

Visual Guides

Workflow cluster_start Start: Method Development cluster_assess Assessment cluster_troubleshoot Troubleshooting cluster_end Finish Start Develop Initial LC-MS/MS Method (PPT, C18, ESI+) Assess_ME Assess Matrix Effect (Post-Extraction Spike Protocol) Start->Assess_ME Decision_ME IS-Normalized MF CV% <= 15%? Assess_ME->Decision_ME Optimize_Chroma Optimize Chromatography (Gradient, Column) Decision_ME->Optimize_Chroma No Validation Proceed to Full Method Validation Decision_ME->Validation Yes Improve_Cleanup Improve Sample Cleanup (SPE or LLE) Optimize_Chroma->Improve_Cleanup Dilute Consider Sample Dilution Improve_Cleanup->Dilute Dilute->Assess_ME Re-assess

Caption: Workflow for assessing and mitigating matrix effects.

Troubleshooting Problem Problem Observed: Inaccurate or Imprecise Results Check_IS Check IS Response: Is it consistent across samples? Problem->Check_IS Check_Chroma Review Chromatography: Peak shape, retention time stability Problem->Check_Chroma Check_Recovery Evaluate Recovery: Is it low or inconsistent? Check_IS->Check_Recovery Yes Sol_IS Investigate IS stock/prep. Ensure correct concentration. Check_IS->Sol_IS No Check_Chroma->Check_Recovery Good Sol_Chroma Optimize LC method. Check for column fouling. Check_Chroma->Sol_Chroma Poor Check_ME Re-evaluate Matrix Effect: Are there lot-to-lot differences? Check_Recovery->Check_ME No Sol_Recovery Optimize sample prep protocol (solvent, pH, technique). Check_Recovery->Sol_Recovery Yes Sol_ME Improve sample cleanup (SPE/LLE) or modify chromatography. Check_ME->Sol_ME

Caption: Logical flow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for Avanafil and its Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic peak tailing issues encountered during the analysis of Avanafil and its internal standard. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common peak shape problems, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem for the analysis of Avanafil?

A1: Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian.[1][4] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity. For a drug substance like Avanafil, which is a basic compound, this issue is particularly common due to its interaction with the stationary phase.

Q2: What are the most common causes of peak tailing for Avanafil and its internal standard?

A2: The primary causes of peak tailing for basic compounds like Avanafil and its internal standard in reversed-phase HPLC include:

  • Secondary Interactions with Residual Silanols: This is a major contributor, especially for basic compounds. Unreacted, acidic silanol groups on the surface of silica-based stationary phases can interact with the basic amine groups on the Avanafil molecule, causing some molecules to be retained longer than others.

  • Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of Avanafil can lead to the presence of both ionized and unionized forms of the analyte, resulting in broadened and tailing peaks. The pH also influences the ionization state of residual silanol groups.

  • Column Overload: Injecting too much of the sample (mass overload) can saturate the stationary phase, leading to peak distortion.

  • Column Contamination and Degradation: The accumulation of contaminants from samples or the mobile phase on the column can create active sites that cause tailing. Physical degradation of the column, such as the formation of a void at the inlet, can also lead to poor peak shape.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, can cause peak broadening and tailing.

Q3: What is an acceptable peak tailing factor?

A3: The peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.2 is considered ideal. Values above 1.5 suggest significant tailing that should be addressed. Regulatory guidelines, such as those from the USP and Ph. Eur., often specify an acceptance range for the symmetry factor, typically between 0.8 and 1.8, unless otherwise stated in a specific monograph.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for Avanafil and its internal standard.

Guide 1: Addressing Secondary Interactions and Mobile Phase pH

This is the most common cause of peak tailing for basic compounds like Avanafil.

Symptoms:

  • Peak tailing is observed for Avanafil and its internal standard (if it is also a basic compound), but not necessarily for other neutral compounds in the chromatogram.

  • The degree of tailing may vary with small changes in the mobile phase pH.

Troubleshooting Workflow:

G Troubleshooting Secondary Interactions & Mobile Phase pH cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column Selection cluster_3 Resolution start Peak Tailing Observed for Avanafil and/or Internal Standard ph_adjust Lower Mobile Phase pH (e.g., to pH 2.5-3.5) start->ph_adjust Primary Approach endcapped_col Use a Highly End-capped C18 Column start->endcapped_col Alternative Approach buffer_mod Increase Buffer Concentration or Add a Competing Base ph_adjust->buffer_mod If tailing persists end Symmetrical Peak Shape Achieved ph_adjust->end organic_mod Change Organic Modifier (e.g., Acetonitrile to Methanol) buffer_mod->organic_mod Further optimization buffer_mod->end organic_mod->end alt_chem_col Consider an Alternative Stationary Phase (e.g., Polar-Embedded) endcapped_col->alt_chem_col If necessary alt_chem_col->end

Caption: Troubleshooting workflow for peak tailing caused by secondary interactions and mobile phase pH.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Objective: To minimize the interaction between the basic Avanafil molecule and acidic silanol groups on the stationary phase by protonating the silanols.

    • Procedure:

      • Prepare a mobile phase with a lower pH, typically in the range of 2.5 to 3.5. This can be achieved by adding an acidifier like trifluoroacetic acid (TFA), formic acid, or ortho-phosphoric acid to the aqueous portion of the mobile phase. A common concentration is 0.1% (v/v).

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject a standard solution of Avanafil and its internal standard and observe the peak shape.

    • Expected Outcome: A significant reduction in peak tailing.

  • Protocol 2: Increasing Buffer Concentration or Adding a Competing Base

    • Objective: To mask the residual silanol groups or to have a competing base interact with them, thereby reducing their availability to interact with Avanafil.

    • Procedure:

      • Increase the concentration of the buffer in the mobile phase (e.g., from 10 mM to 25 mM phosphate or acetate buffer), ensuring the pH remains in the desired range.

      • Alternatively, add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase. A typical concentration is 0.1% (v/v). Note that TEA can suppress MS ionization if using an LC-MS system.

      • Equilibrate the column and inject the sample.

    • Expected Outcome: Improved peak symmetry.

Guide 2: Investigating Column Issues

If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the column itself.

Symptoms:

  • All peaks in the chromatogram exhibit tailing.

  • A sudden or gradual increase in peak tailing over a series of injections.

  • Loss of resolution and efficiency.

Troubleshooting Workflow:

G Troubleshooting Column-Related Peak Tailing cluster_0 Initial Observation cluster_1 Column Maintenance & Checks cluster_2 Column Replacement cluster_3 Resolution start Peak Tailing Persists After Mobile Phase Optimization check_overload Check for Mass Overload (Dilute Sample) start->check_overload column_wash Perform a Column Wash (See Protocol 3) check_overload->column_wash If not overload end Symmetrical Peak Shape Restored check_overload->end If overload was the cause reverse_flush Reverse-Flush the Column (To clear frit blockage) column_wash->reverse_flush If tailing remains column_wash->end If contamination was the cause replace_guard Replace Guard Column reverse_flush->replace_guard If ineffective replace_column Replace Analytical Column replace_guard->replace_column If tailing persists replace_guard->end If guard column was the issue replace_column->end

Caption: Troubleshooting workflow for column-related peak tailing.

Experimental Protocols:

  • Protocol 3: Column Washing Procedure

    • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

    • Procedure:

      • Disconnect the column from the detector.

      • Flush the column with a series of solvents, starting with a solvent that is miscible with your mobile phase but has a lower elution strength, and gradually increasing the solvent strength. A typical sequence for a reversed-phase column is:

        • Water (to remove buffers)

        • Methanol

        • Acetonitrile

        • Isopropanol

        • Methylene Chloride (if compatible with your column and system)

        • Isopropanol

        • Acetonitrile

        • Water

      • Flush with at least 10 column volumes of each solvent.

      • Equilibrate the column with the mobile phase before reconnecting to the detector.

    • Expected Outcome: Restoration of peak shape if the issue was due to column contamination.

Data Summary

The following table summarizes typical starting conditions and optimization parameters for the analysis of Avanafil that can help in mitigating peak tailing.

ParameterRecommended Condition/ValueRationale for Preventing Tailing
Column High-purity, end-capped C18, 1.8-5 µmMinimizes available silanol groups for interaction.
Mobile Phase A Water with 0.1% TFA or 0.1% Formic AcidLow pH protonates silanol groups, reducing interaction with basic analytes.
Mobile Phase B Acetonitrile or MethanolThe choice of organic modifier can influence peak shape.
pH Range 2.5 - 3.5Ensures Avanafil is in a single protonated state and silanols are protonated.
Buffer 10-25 mM Phosphate or AcetateHelps maintain a stable pH and can mask some silanol interactions.
Temperature 30-40 °CCan improve peak efficiency, but should be kept consistent.
Injection Volume 5-20 µLLower volumes can prevent column overload.
Sample Diluent Mobile PhaseUsing a solvent stronger than the mobile phase can cause peak distortion.

Conclusion

Resolving peak tailing for Avanafil and its internal standard is a systematic process of identifying and addressing the root cause. By following the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can effectively improve peak symmetry, leading to more accurate and reliable chromatographic results. The most common cause of peak tailing for a basic compound like Avanafil is secondary interactions with residual silanols, which can often be mitigated by optimizing the mobile phase pH and using a high-quality, end-capped column.

References

Minimizing ion suppression of Avanafil-13C-d3 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Avanafil-13C-d3 in plasma samples, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis in plasma?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma sample reduce the ionization efficiency of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] Phospholipids are a major cause of ion suppression in plasma samples.

Q2: My this compound signal is low and variable. Could this be due to ion suppression?

A2: Yes, low and inconsistent signal intensity for your analyte and its internal standard are classic signs of ion suppression. The variability often arises from differences in the composition of the biological matrix between individual plasma samples. To confirm this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

Q3: What is the best sample preparation technique to minimize ion suppression for this compound in plasma?

A3: While several techniques can be used, methods that effectively remove phospholipids are highly recommended. These include:

  • Phospholipid Removal Plates/Cartridges: These specialized solid-phase extraction (SPE) products use materials like zirconia-coated silica to selectively remove phospholipids.

  • Solid-Phase Extraction (SPE): A well-developed SPE method can provide a cleaner extract compared to protein precipitation or liquid-liquid extraction.

  • Liquid-Liquid Extraction (LLE): This technique can yield clean extracts but often requires more extensive method development.

Protein precipitation (PPT) is a simpler method but is generally less effective at removing phospholipids and may result in more significant ion suppression.

Q4: How does a stable isotope-labeled internal standard like this compound help with ion suppression?

A4: A stable isotope-labeled internal standard (SIL-IS) is the ideal choice for LC-MS/MS bioanalysis because it has nearly identical physicochemical properties to the analyte and will co-elute. This means that both the analyte and the IS will experience the same degree of ion suppression. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by ion suppression can be effectively compensated. ¹³C-labeled standards are often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte.

Q5: Can I just dilute my plasma sample to reduce ion suppression?

A5: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This approach is a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for this compound and internal standard Significant ion suppression from co-eluting matrix components, particularly phospholipids.1. Improve Sample Preparation: Switch from protein precipitation to a more effective technique like phospholipid removal plates, solid-phase extraction (SPE), or liquid-liquid extraction (LLE). 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where phospholipids elute. Using a UPLC/UHPLC system can also improve resolution.
High variability in results between samples Inconsistent ion suppression due to biological variability in the plasma matrix.1. Use a Stable Isotope-Labeled Internal Standard: Ensure you are using this compound as the internal standard to compensate for variable matrix effects. 2. Enhance Sample Cleanup: A more robust sample preparation method will remove more of the interfering components, leading to less variability.
Poor peak shape for this compound Interaction with metal components in the HPLC system or column. Co-elution with interfering substances.1. Use Metal-Free Components: Consider using a metal-free or bio-inert column and tubing for your LC system, especially if you observe peak tailing. 2. Improve Chromatographic Separation: Adjust the mobile phase composition or gradient to improve peak shape.
Gradual decrease in signal over an analytical run Buildup of matrix components on the analytical column or in the MS source.1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from contamination. 3. Perform Regular MS Source Cleaning: Follow the manufacturer's recommendations for routine cleaning of the ion source.

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal Plates

This protocol is designed to effectively remove phospholipids from plasma samples, thereby minimizing ion suppression.

  • Sample Aliquoting: Add 100 µL of plasma sample to the wells of a 96-well phospholipid removal plate.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well. This high ratio of organic solvent also serves to precipitate proteins.

  • Mixing: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.

  • Filtration: Apply a vacuum to the manifold to draw the sample through the phospholipid removal sorbent.

  • Collection: Collect the resulting filtrate, which now contains the analyte with significantly reduced phospholipid content.

  • Analysis: Inject an aliquot of the filtrate directly into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for cleaning up plasma samples.

  • Sample and IS Addition: To 100 µL of plasma sample, add 50 µL of the internal standard solution (this compound in a suitable solvent).

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 5000 rpm for 7 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT) Often >90%Can be significant (high ion suppression)
Liquid-Liquid Extraction (LLE) 96.60 ± 2.44Minimal
Solid-Phase Extraction (SPE) High and consistentExcellent (low ion suppression)
Phospholipid Removal Plates HighMinimal (significant reduction in phospholipids)

Note: Recovery and matrix effect values are highly dependent on the specific analyte and method conditions.

Visualizations

G Workflow for Minimizing Ion Suppression cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Outcome Plasma Plasma Sample with this compound PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE PLR Phospholipid Removal (PLR) Plasma->PLR LCMS LC-MS/MS System PPT->LCMS High Matrix Load LLE->LCMS Cleaner Extract SPE->LCMS Cleaner Extract PLR->LCMS Cleanest Extract Data Data Acquisition LCMS->Data HighSuppression High Ion Suppression (Inaccurate Results) Data->HighSuppression If PPT is used LowSuppression Minimized Ion Suppression (Accurate Results) Data->LowSuppression If PLR, SPE, or LLE is used

Caption: Workflow comparing sample preparation techniques for ion suppression.

G Troubleshooting Logic for Low Signal Intensity Start Start: Low and Variable Signal CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseSIL Action: Implement SIL-IS (e.g., this compound) CheckIS->UseSIL No CheckCleanup Evaluate Sample Preparation Method CheckIS->CheckCleanup Yes UseSIL->CheckCleanup IsPPT Is it Protein Precipitation (PPT)? CheckCleanup->IsPPT ImproveCleanup Action: Switch to PLR, SPE, or LLE IsPPT->ImproveCleanup Yes CheckChroma Optimize Chromatography IsPPT->CheckChroma No ImproveCleanup->CheckChroma OptimizeGradient Action: Modify Gradient to Separate Analyte from Matrix Components CheckChroma->OptimizeGradient Not Optimized End End: Improved Signal and Reproducibility CheckChroma->End Optimized OptimizeGradient->End

References

Optimizing internal standard concentration of Avanafil-13C-d3 for bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the internal standard (IS), Avanafil-13C-d3, for the bioanalysis of Avanafil. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard like this compound necessary for the bioanalysis of Avanafil?

An internal standard is crucial in quantitative bioanalysis to compensate for the variability that can be introduced during sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By adding a known and constant amount of a stable isotope-labeled (SIL) internal standard, such as this compound, to all samples, calibration standards, and quality controls, any analyte loss or fluctuation in instrument response can be normalized. This significantly improves the accuracy and precision of the quantification.[2]

Q2: What is the ideal concentration for this compound as an internal standard?

The optimal concentration of an internal standard is a critical parameter that requires careful consideration and empirical determination. While there is no single universal concentration, a general guideline is to use a concentration that provides a response intensity similar to the analyte response at the midpoint of the calibration curve. A common starting point for optimization is a concentration that is approximately 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[3] For instance, in a bioanalytical method for Avanafil where a different internal standard (valsartan) was used, a concentration of 10 µg/mL was employed.[4] This can serve as a reference point when beginning optimization experiments for this compound.

Q3: How does the concentration of the internal standard affect the analytical results?

The concentration of the internal standard can impact the linearity of the calibration curve, especially if there is any cross-signal contribution between the analyte and the internal standard.[3] An excessively high concentration may lead to issues with solubility or detector saturation, while a very low concentration might result in poor signal-to-noise and increased variability. The goal is to find a concentration that provides a stable and reproducible signal across the entire analytical run.

Q4: What are the key characteristics of a good stable isotope-labeled internal standard?

A good SIL internal standard should have the following characteristics:

  • High Isotopic Purity: To minimize interference from any unlabeled analyte.

  • Chemical and Physical Similarity: It should behave nearly identically to the analyte during sample preparation and chromatographic separation.

  • Co-elution: Ideally, the SIL internal standard should co-elute with the analyte to experience the same degree of matrix effects.

  • Mass Difference: A sufficient mass difference (ideally 3 or more mass units for small molecules) is needed to prevent spectral overlap.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing and using this compound as an internal standard.

Problem Potential Cause(s) Recommended Action(s)
High Variability in IS Response Inconsistent sample preparation (e.g., pipetting errors).Incomplete protein precipitation or extraction.Instrument instability (e.g., fluctuating spray in the MS source).Matrix effects varying between samples.Review and standardize the sample preparation workflow.Optimize the protein precipitation or extraction procedure to ensure consistent recovery.Check the LC-MS/MS system for stability and perform any necessary maintenance.Evaluate and minimize matrix effects by adjusting chromatography or sample cleanup.
Non-linear Calibration Curve Inappropriate IS concentration.Cross-contribution of analyte signal to the IS channel (or vice-versa).Sub-optimal regression model.Experiment with different IS concentrations (e.g., bracketing the initial concentration).Verify the mass transitions and check for any isotopic overlap.Evaluate different weighting factors for the linear regression.
Poor Signal-to-Noise for IS IS concentration is too low.Ion suppression affecting the IS.Sub-optimal MS source parameters.Increase the concentration of the IS working solution.Modify the chromatographic method to separate the IS from co-eluting matrix components.Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the IS.
IS Peak Tailing or Poor Shape Column overload.Secondary interactions with the stationary phase.Issues with the mobile phase composition.Reduce the injection volume or the IS concentration.Use a different column or modify the mobile phase pH or organic content.Ensure the mobile phase is properly prepared and degassed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to achieve a final concentration of 1 mg/mL. Store this stock solution at an appropriate temperature (e.g., -20°C).

  • Working Solution (e.g., 10 µg/mL): Prepare an intermediate dilution from the stock solution. Then, dilute the intermediate solution with the appropriate solvent to obtain the final working solution concentration. This working solution will be used to spike the samples. For example, a study using a different internal standard for Avanafil analysis used a working concentration of 10 µg/mL.

Protocol 2: Optimization of Internal Standard Concentration
  • Prepare a series of IS working solutions with different concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, and 50 µg/mL).

  • Spike these different concentrations of the IS into blank biological matrix (e.g., plasma) containing a mid-range concentration of Avanafil.

  • Process the samples using the established sample preparation method (e.g., protein precipitation).

  • Analyze the samples by LC-MS/MS and monitor the peak area response of the internal standard.

  • Select the concentration that provides a stable and consistent response, is well within the linear range of the detector, and is comparable to the analyte's response at the mid-point of its calibration curve.

Protocol 3: Sample Preparation using Protein Precipitation
  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 10 µL) of the optimized this compound working solution.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject LC-MS/MS Injection supernatant->inject quantify Quantification inject->quantify

Caption: A generalized experimental workflow for the quantification of Avanafil in plasma.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High IS Variability? prep_error Sample Prep Error start->prep_error Yes matrix_effect Matrix Effects start->matrix_effect Yes instrument_issue Instrument Instability start->instrument_issue Yes review_protocol Review Protocol prep_error->review_protocol optimize_cleanup Optimize Sample Cleanup matrix_effect->optimize_cleanup check_system Check System Suitability instrument_issue->check_system

Caption: A decision tree for troubleshooting high internal standard variability.

References

Dealing with Avanafil-13C-d3 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avanafil-13C-d3. The information is designed to address specific issues related to the instability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]

Q2: What are the optimal storage conditions for this compound in its solid form and in solution?

A2: In its solid form, this compound should be stored at -20°C and is stable for at least four years.[1][2] Aqueous solutions of Avanafil are not recommended for storage for more than one day.[2] For short-term storage of solutions, it is advisable to keep them at low temperatures and protected from light.

Q3: My this compound solution appears to be degrading. What are the likely causes and degradation products?

A3: Avanafil is susceptible to degradation under several conditions. The primary causes of degradation are acidic conditions, oxidation, heat, and humidity. The most significant degradation occurs under acidic stress, leading to the formation of an acid-induced degradation product. Degradation is also observed under oxidative stress (e.g., using hydrogen peroxide), thermal stress (at 105°C), and high humidity (90% RH).

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of an this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Q5: Are there any known stabilizers that can be added to this compound solutions to prevent degradation?

A5: While specific studies on stabilizers for Avanafil solutions are limited, general practices for stabilizing compounds susceptible to acid hydrolysis and oxidation may be beneficial. For compounds sensitive to acidic conditions, using a buffered solution with a pH above 5 may improve stability. To mitigate oxidative degradation, the addition of antioxidants could be explored, although their compatibility and effectiveness with this compound would need to be experimentally verified.

Troubleshooting Guides

Issue 1: Poor solubility of this compound in aqueous media.

  • Cause: Avanafil is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability. It is practically insoluble in water.

  • Solution:

    • Dissolve the this compound in a minimal amount of a water-miscible organic solvent first, such as DMSO or methanol.

    • Gradually add the aqueous buffer to the organic solution while vortexing to prevent precipitation.

    • For formulations, the use of a highly water-soluble organic acid, such as fumaric acid, has been shown to improve the solubility of Avanafil under acidic conditions.

Issue 2: Unexpected peaks appearing in chromatograms during analysis.

  • Cause: These peaks are likely degradation products resulting from the instability of this compound in the chosen solvent or under the experimental conditions.

  • Solution:

    • Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products under various stress conditions (acid, base, oxidation, heat, light).

    • Compare the retention times of the unknown peaks with those of the degradation products to identify them.

    • Adjust your experimental conditions to minimize degradation. This may involve using fresh solutions, protecting solutions from light, controlling the temperature, and using appropriate pH buffers.

Quantitative Data Summary

Table 1: Solubility of Avanafil and this compound

SolventSolubilityReference
DMSOSoluble (approx. 20 mg/ml for Avanafil)
MethanolSoluble
Dimethyl formamideApprox. 20 mg/ml (for Avanafil)
Aqueous BuffersSparingly soluble
1:20 DMSO:PBS (pH 7.2)Approx. 0.05 mg/ml (for Avanafil)

Table 2: Summary of Forced Degradation Studies on Avanafil

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis1 N HCl, reflux for 6 hoursComplete degradation
Acid Stress5 N HCl, 65°C, 24 hoursSignificant degradation
Base Hydrolysis5 N NaOH, 65°C, 24 hoursStable
Water Hydrolysis65°C, 24 hoursStable
Oxidative Stress5% H₂O₂, 25°C, 5 hoursSignificant degradation
Thermal Stress105°C, 6 hoursDegradation observed
Humidity Stress90% RH, 15 daysDegradation observed
Photolytic Stress200 Wh/m², 16 hoursStable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from established methods for Avanafil to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and DMSO) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix an aliquot of the stock solution with 1 N HCl and heat at 80°C for 24 hours.

  • Base Degradation: Mix an aliquot of the stock solution with 1 N NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 30% hydrogen peroxide and keep at 80°C for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 105°C for 6 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used.

    • Mobile Phase A: 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV detection at a wavelength where Avanafil has significant absorbance (e.g., 230 nm or 238 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Procedure:

    • Prepare standard solutions of this compound at known concentrations.

    • Prepare samples of the solution being tested for stability at appropriate time points.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the peak area of this compound and any degradation products. The decrease in the peak area of this compound over time indicates its degradation.

Visualizations

Avanafil Acid-Induced Degradation Pathway Avanafil This compound DegradationProduct Acid-Induced Degradation Product Avanafil->DegradationProduct 1 N HCl, Reflux Experimental Workflow for Solution Stability Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation PrepSolution Prepare this compound Solution StoreSolution Store Under Defined Conditions (e.g., Temp, Light) PrepSolution->StoreSolution Sample Collect Samples at Time Points (T0, T1, T2...) StoreSolution->Sample HPLC Analyze by Stability-Indicating HPLC/UPLC Method Sample->HPLC Quantify Quantify Parent Compound and Degradation Products HPLC->Quantify Data Analyze Data and Determine Degradation Rate Quantify->Data

References

Identifying and resolving interfering peaks in Avanafil analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Avanafil analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues, such as interfering peaks, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of interfering or co-eluting peaks in Avanafil analysis?

A1: Interfering or co-eluting peaks in Avanafil analysis can arise from several sources:

  • Process-related impurities: These are substances formed during the synthesis of the Avanafil drug substance. Several process-related impurities of Avanafil have been identified, which may have similar retention times to the main peak.[1][2][3]

  • Degradation products: Avanafil can degrade under stress conditions such as acidic, oxidative, thermal, and humidity stress, leading to the formation of degradation products that may interfere with the analysis.[4][5]

  • Excipients from formulation: In the analysis of tablet dosage forms, excipients used in the formulation can sometimes interfere with the Avanafil peak.

  • Sample preparation issues: Inadequate sample preparation can introduce contaminants or particulates that may cause interfering peaks.

  • System contamination: Contamination from the mobile phase, solvents, sample containers, or carryover from previous injections can lead to the appearance of unexpected "ghost" peaks.

Q2: How can I confirm if a peak is an impurity or a degradation product?

A2: To confirm the identity of an interfering peak, a systematic approach is required:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis. A non-homogenous spectrum across the peak suggests the presence of more than one compound.

  • Forced Degradation Studies: Subjecting an Avanafil standard to controlled stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. Comparing the chromatograms of the stressed samples with your sample can help identify if the interfering peak is a degradant.

  • Spiking Studies: If you have reference standards for known impurities, you can spike your sample with these standards to see if the peak height of the interfering peak increases.

  • Mass Spectrometry (MS): LC-MS analysis can provide mass-to-charge ratio information, which is invaluable for the tentative identification and structural elucidation of unknown impurities and degradation products.

Q3: What are the initial steps to troubleshoot a broad or shouldered Avanafil peak?

A3: A broad or shouldered peak often indicates a chromatographic issue or the presence of a co-eluting species. Here are the initial troubleshooting steps:

  • Visual Inspection: Asymmetrical peaks are a primary indicator of a hidden, co-eluting peak.

  • Check System Suitability Parameters: Review parameters like theoretical plates, tailing factor, and resolution from your system suitability test. A decrease in theoretical plates or an increase in the tailing factor can indicate column degradation, which can lead to broader peaks.

  • Column Health: Column degradation is a common cause of poor peak shape. Consider flushing the column or replacing it if it's old or has been subjected to harsh conditions. Using a guard column can help protect the analytical column.

  • Sample Preparation Review: Ensure proper filtration or extraction of your sample to remove particulates and impurities that can affect peak shape.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks by Method Optimization

If you have confirmed the presence of an interfering peak that is co-eluting with Avanafil, optimizing your chromatographic method is necessary. The following table summarizes key parameters that can be adjusted. Remember to change only one parameter at a time to systematically evaluate its effect.

ParameterRecommended ActionExpected Outcome
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).Increases retention time and can improve the separation between closely eluting peaks.
Mobile Phase Selectivity Switch the organic solvent (e.g., from acetonitrile to methanol or vice versa).Alters the interaction of the analytes with the stationary phase, which can significantly change the elution order and improve resolution.
Mobile Phase pH Adjust the pH of the aqueous phase. Avanafil's solubility increases in acidic media (pH ~4).Can change the ionization state of Avanafil and interfering compounds, affecting their retention and selectivity.
Column Temperature Decrease the column temperature.Lowering the temperature can increase retention and improve peak resolution, although it will also increase the analysis time.
Flow Rate Decrease the flow rate.In most cases, a lower flow rate will result in narrower peaks and better resolution.
Stationary Phase Change the column chemistry (e.g., from a C18 to a different bonded phase like biphenyl).Different stationary phases offer different selectivities and can resolve compounds that co-elute on a C18 column.
Column Particle Size Use a column with a smaller particle size.Smaller particles lead to higher column efficiency, resulting in sharper peaks and better resolution of closely eluting compounds.
Guide 2: Identifying the Source of Extraneous Peaks

Unexpected peaks in your chromatogram can originate from various sources. This guide provides a logical workflow to identify the source of these interfering peaks.

G A Unexpected Peak Observed B Analyze Blank Injection (Mobile Phase Only) A->B C Is Peak Present in Blank? B->C D Yes C->D E No C->E F Source is likely Mobile Phase, System Contamination, or Carryover D->F G Source is likely Sample Matrix, Excipients, or Sample Prep E->G H Troubleshoot System: - Prepare fresh mobile phase - Flush injector and system - Check solvent quality F->H I Troubleshoot Sample: - Analyze placebo/excipients - Review sample prep procedure - Check sample vials/caps G->I

Caption: Troubleshooting workflow for identifying the source of extraneous peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of Avanafil

This protocol outlines the conditions for conducting forced degradation studies to generate potential degradation products of Avanafil, which is essential for developing a stability-indicating method.

Objective: To investigate the degradation behavior of Avanafil under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Avanafil in a suitable solvent (e.g., a mixture of acetonitrile and DMSO).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 5 N HCl. Heat the mixture at 65°C for 24 hours. After cooling, neutralize the solution.

  • Base Hydrolysis: While some studies show Avanafil is stable under base hydrolysis, it is still a standard stress condition. To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat at 40°C for 24 hours. After cooling, neutralize the solution.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 5% H₂O₂. Keep the solution at 25°C for 5 hours.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat at 105°C for 6 hours.

  • Photolytic Degradation: Expose the Avanafil solution to UV light (200 Wh/m²) for 16 hours.

  • Analysis: Dilute the stressed samples to an appropriate concentration with the mobile phase and analyze by HPLC, comparing them to an unstressed sample.

Summary of Avanafil Degradation Behavior:

Stress ConditionObservationMajor Degradants/Impurities Formed
Acid Hydrolysis Significant degradationAcid impurity is a major degradant.
Base Hydrolysis Generally stableMinimal degradation observed in some studies.
Oxidation Significant degradationAn unknown impurity at a relative retention time of about 0.70 has been observed.
Thermal Stress Degradation observedUnknown impurities at relative retention times of 0.81 and 1.11 have been noted.
Photolytic Stress Generally stable
Humidity Degradation observedUnknown impurities similar to thermal stress have been observed.
Protocol 2: Example HPLC Method for Avanafil and Impurity Analysis

The following is a representative HPLC method adapted from published literature for the separation of Avanafil from its known impurities and degradation products.

ParameterCondition
Column Inertsil ODS 3 (3 µm, 4.6 mm × 250 mm)
Mobile Phase A 0.1% trifluoroacetic acid and triethylamine in water
Mobile Phase B Water and acetonitrile in the ratio of 20:80 (v/v)
Gradient Elution T (min)/% B: 0/15, 5/15, 13/34, 27/38, 35/50, 45/50, 60/70, 65/70, 66/15, 75/15
Flow Rate 1.2 mL/min
Column Temperature 45 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Relative Retention Times of Known Impurities:

ImpurityRelative Retention Time (vs. Avanafil)
Deschloro impurity0.84
Acid impurity0.94
Dichloro impurity1.31
Dimer impurity1.58
Diamine impurity1.63

Data sourced from Kumar et al. (2018).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between identifying a chromatographic problem and implementing a solution.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Strategy A Poor Peak Shape (Broadening, Tailing, Fronting) D Check System Suitability A->D G Review Sample Preparation A->G B Unexpected or Co-eluting Peaks E Perform Peak Purity Analysis B->E F Conduct Forced Degradation Studies B->F H Analyze Blanks and Placebo B->H C Retention Time Shift C->D K Clean or Replace Column D->K I Optimize Mobile Phase (Strength, pH, Selectivity) E->I F->I L Improve Sample Clean-up G->L H->L J Adjust Flow Rate or Temperature I->J

Caption: Logical workflow for troubleshooting chromatographic issues in Avanafil analysis.

References

Improving recovery of Avanafil-13C-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Avanafil-13C-d3 sample extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help improve the recovery of this compound during bioanalytical sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: What are the most common causes of low or inconsistent recovery for this compound?

A1: Low recovery of a stable isotope-labeled internal standard (SIL-IS) like this compound is a frequent challenge in bioanalysis. The primary purpose of an IS is to compensate for variability during the analytical process.[1][2] However, significant loss of the IS itself can compromise assay accuracy and precision.

Common causes include:

  • Suboptimal Extraction Method: The chosen method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be suitable for the analyte or matrix.

  • Incorrect Solvent Selection: The pH, polarity, or strength of the precipitation, extraction, or wash solvents may be inappropriate for Avanafil.[3][4]

  • Analyte Adsorption: this compound may adsorb to plasticware (e.g., pipette tips, collection plates) or the protein pellet.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the instrument signal, which can be mistaken for low recovery.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to release the analyte from the solid-phase sorbent.

  • Analyte Instability: Degradation of the analyte during the extraction process can lead to lower-than-expected concentrations.

Q2: How does the pH of the sample affect the recovery of this compound during Liquid-Liquid Extraction (LLE)?

A2: The pH of the aqueous sample is critical for efficient LLE. Avanafil is more soluble in acidic buffers (around pH 4) and significantly less soluble in neutral or alkaline conditions. To maximize its partitioning into an organic solvent, the pH of the sample should be adjusted to neutralize the molecule. For a basic compound like Avanafil, adjusting the sample pH to be at least two units above its pKa will render it non-ionized, thereby increasing its hydrophobicity and improving its extraction into a non-polar organic solvent. Conversely, to back-extract the analyte into a clean aqueous phase, the pH would be lowered to ionize it.

Q3: My recovery is highly variable between samples. What should I investigate?

A3: Poor reproducibility is a common problem in sample preparation. Key areas to troubleshoot include:

  • Inconsistent Technique: Ensure all manual steps, such as pipetting, vortexing, and solvent addition, are performed consistently for every sample. Automation can help minimize this variability.

  • Sample Matrix Differences: Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects.

  • SPE Cartridge Issues: If using Solid-Phase Extraction (SPE), variability can arise from inconsistent flow rates or the cartridge bed drying out before sample loading. Ensure cartridges are properly conditioned and equilibrated.

  • Protein Precipitation Inefficiency: Inconsistent protein crashing can lead to variable analyte co-precipitation. Ensure the ratio of precipitation solvent to sample is optimal (typically 3:1 or higher) and that mixing is thorough.

Q4: Which extraction method generally provides the cleanest extract and highest recovery for this compound?

A4: The optimal method depends on the specific requirements of the assay (e.g., required sensitivity, throughput).

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extract, potentially leading to significant matrix effects. Acetonitrile is a common and effective solvent for precipitating plasma proteins.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. A study on Avanafil in rat plasma reported high recovery (over 94%) using an optimized LLE method. This is an excellent choice for improving extract cleanliness.

  • Solid-Phase Extraction (SPE): SPE is typically the most selective method, providing the highest recovery and the cleanest extracts, which minimizes matrix effects. For Avanafil, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective, given its properties.

Comparison of Extraction Methods

The table below summarizes typical performance characteristics for common extraction techniques for a small molecule like Avanafil in a plasma matrix.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery 80-95%85-100%>95%
Precision (%RSD) <15%<10%<5%
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighModerateLow to Moderate
Solvent Usage LowHighModerate
Cost per Sample LowModerateHigh

Troubleshooting and Experimental Workflow Diagrams

The following diagrams illustrate a logical troubleshooting workflow for low recovery and a standard experimental protocol for sample extraction.

G Troubleshooting Workflow for Low this compound Recovery start Low or Inconsistent Recovery Observed check_method Review Extraction Method start->check_method check_reagents Verify Solvents & Reagents start->check_reagents check_process Examine Physical Process start->check_process ppt Protein Precipitation (PPT) check_method->ppt lle Liquid-Liquid Extraction (LLE) check_method->lle spe Solid-Phase Extraction (SPE) check_method->spe solvent_vol Solvent:Sample Ratio (e.g., >3:1 for PPT) check_reagents->solvent_vol solvent_ph Adjust Sample pH (for LLE/SPE) check_reagents->solvent_ph solvent_type Solvent Polarity/Strength check_reagents->solvent_type vortex Vortex/Mixing Time & Speed check_process->vortex adsorption Check for Adsorption (Use low-bind plasticware) check_process->adsorption evaporation Evaporation/Reconstitution Steps check_process->evaporation solution Recovery Improved ppt->solution Optimize solvent type (e.g., ACN vs MeOH) lle->solution Optimize pH and organic solvent spe->solution Test different sorbents; Optimize wash/elution steps solvent_vol->solution solvent_ph->solution solvent_type->solution vortex->solution adsorption->solution evaporation->solution

Caption: Troubleshooting workflow for low internal standard recovery.

G Experimental Workflow: PPT Followed by LLE start 1. Aliquot Plasma Sample (e.g., 100 µL) add_is 2. Add this compound (IS) Working Solution start->add_is vortex1 3. Vortex Briefly add_is->vortex1 add_ppt 4. Add PPT Solvent (e.g., 300 µL Acetonitrile) vortex1->add_ppt vortex2 5. Vortex Thoroughly (e.g., 2 minutes) add_ppt->vortex2 centrifuge 6. Centrifuge (e.g., 10 min @ 4000g) vortex2->centrifuge transfer_sup 7. Transfer Supernatant to a Clean Tube centrifuge->transfer_sup adjust_ph 8. Adjust pH (e.g., Add Basic Buffer) transfer_sup->adjust_ph add_lle 9. Add LLE Solvent (e.g., 1 mL MTBE) adjust_ph->add_lle vortex3 10. Vortex to Extract (e.g., 5 minutes) add_lle->vortex3 centrifuge2 11. Centrifuge to Separate Phases vortex3->centrifuge2 transfer_org 12. Transfer Organic Layer centrifuge2->transfer_org evaporate 13. Evaporate to Dryness (Under Nitrogen Stream) transfer_org->evaporate reconstitute 14. Reconstitute in Mobile Phase evaporate->reconstitute analyze 15. Inject for LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Avanafil-13C-d3 Internal Standard Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avanafil-13C-d3 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor. It is used as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of one carbon-13 atom and three deuterium atoms increases its molecular weight, allowing it to be distinguished from the unlabeled Avanafil by the mass spectrometer. Because its chemical and physical properties are nearly identical to Avanafil, it co-elutes during chromatography and experiences similar ionization effects and matrix suppression, making it an ideal tool to correct for variations during sample preparation and analysis.

Q2: I'm observing non-linearity in my calibration curve. What are the common causes?

Non-linearity in calibration curves when using a stable isotope-labeled internal standard like this compound can stem from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can be overwhelmed, leading to a plateau in the signal response.

  • Ion Source Saturation/Suppression: The electrospray ionization (ESI) source has a finite capacity to generate ions. At high analyte concentrations, competition for ionization between Avanafil, this compound, and matrix components can result in a non-proportional response.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of both the analyte and the internal standard, causing ion enhancement or suppression that may not be consistent across the entire concentration range.

  • Isotopic Contribution (Crosstalk): The natural abundance of heavy isotopes in Avanafil can contribute to the signal of the this compound internal standard, especially if the mass difference is small. This is more pronounced at high Avanafil concentrations.

  • Purity of the Internal Standard: The this compound internal standard may contain a small amount of unlabeled Avanafil as an impurity from its synthesis.

Q3: My this compound internal standard peak area is not consistent across my calibration standards and samples. What should I do?

Inconsistent internal standard peak area can indicate several issues:

  • Inconsistent Sample Preparation: Errors in pipetting or extraction can lead to variable recovery of the internal standard.

  • Matrix Effects: Different lots of biological matrix can have varying compositions, leading to differential ion suppression or enhancement of the internal standard.

  • Instability of the Internal Standard: this compound may be degrading in the sample matrix or in the autosampler.

  • Ion Source Contamination: A dirty ion source can lead to erratic ionization and signal instability.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

While the deuterium atoms on the d3-labeled portion of this compound are generally on stable positions, the potential for hydrogen-deuterium (H/D) exchange should not be completely dismissed, especially under certain pH and temperature conditions during sample storage and preparation. Such an exchange would alter the mass of the internal standard and lead to inaccurate quantification. It is good practice to evaluate the stability of the internal standard in the analytical matrix and solvent conditions used.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve deviates from linearity, particularly at the high or low end of the concentration range.

  • The coefficient of determination (r²) is below the acceptable limit (e.g., < 0.995).

Troubleshooting Workflow:

Start Non-Linear Calibration Curve Check_High_End Check High Concentrations Start->Check_High_End Check_Low_End Check Low Concentrations Start->Check_Low_End Dilute_High_Stds Dilute High Standards & Re-inject Check_High_End->Dilute_High_Stds Improve_Sample_Prep Improve Sample Preparation Check_Low_End->Improve_Sample_Prep If inaccurate, indicates matrix effects or poor recovery Result_Linear Linearity Restored Dilute_High_Stds->Result_Linear If linear, indicates detector/ion source saturation Result_NonLinear Still Non-Linear Dilute_High_Stds->Result_NonLinear Check_IS_Response Check IS Peak Area Quadratic_Fit Consider Weighted (1/x or 1/x²) or Quadratic Regression Check_IS_Response->Quadratic_Fit If IS response is variable Quadratic_Fit->Result_Linear Optimize_LC Optimize Chromatography Improve_Sample_Prep->Optimize_LC Optimize_LC->Result_Linear Result_NonLinear->Check_IS_Response

Troubleshooting a non-linear calibration curve.

Issue 2: High Variability in Internal Standard Response

Symptoms:

  • The peak area of this compound shows a significant and systematic drift (upward or downward) across the analytical run.

  • High relative standard deviation (RSD) for the internal standard peak area in replicate injections.

Troubleshooting Workflow:

Start Variable IS Response Check_Sample_Prep Review Sample Preparation Technique Start->Check_Sample_Prep Result_Stable Response Stabilized Check_Sample_Prep->Result_Stable If pipetting/extraction errors are found Result_Variable Still Variable Check_Sample_Prep->Result_Variable Check_Matrix_Lots Analyze Different Matrix Lots Check_Matrix_Lots->Result_Stable If variability is lot-dependent Check_Matrix_Lots->Result_Variable Assess_IS_Stability Assess IS Stability in Autosampler Assess_IS_Stability->Result_Stable If degradation is observed Assess_IS_Stability->Result_Variable Clean_Ion_Source Clean Mass Spectrometer Ion Source Clean_Ion_Source->Result_Stable Result_Variable->Check_Matrix_Lots Result_Variable->Assess_IS_Stability Result_Variable->Clean_Ion_Source

Troubleshooting variable internal standard response.

Data Presentation

Table 1: Published Linearity and Precision Data for Avanafil Analysis using this compound Internal Standard
ParameterValueReference
Linearity Range 15.0 - 6000 ng/mL[1]
Lower Limit of Quantitation (LLOQ) 15.0 ng/mL[1]
Within-day Accuracy -4.6% to 6.3%[1]
Within-day Precision (%RSD) ≤ 4.2%[1]
Between-day Accuracy -3.5% to 5.4%[1]
Between-day Precision (%RSD) ≤ 5.8%
Table 2: Mass Spectrometry Parameters for Avanafil and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Avanafil 484.2154.8
This compound (Internal Standard) 488.3158.8

Data from a bioequivalence study in healthy Chinese male subjects.

Experimental Protocols

Representative Protocol for Preparation of Calibration Standards and Quality Control Samples

1. Stock Solution Preparation:

  • Avanafil Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Avanafil reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.

2. Intermediate and Working Standard Solutions:

  • Avanafil Intermediate Solution (100 µg/mL): Dilute 1 mL of the Avanafil stock solution to 10 mL with methanol.

  • Avanafil Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Avanafil intermediate solution with methanol to cover the desired calibration range (e.g., 150 ng/mL to 60,000 ng/mL). These will be used to spike the blank plasma.

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with methanol to achieve a working concentration that provides a stable and robust signal in the final extracted samples. The optimal concentration should be determined during method development.

3. Preparation of Calibration Curve Standards in Plasma:

  • To a set of polypropylene tubes, add an appropriate volume of blank human plasma.

  • Spike the blank plasma with the Avanafil working standard solutions to achieve final concentrations covering the desired range (e.g., 15, 50, 100, 500, 1000, 2000, 4000, and 6000 ng/mL). The volume of the spiking solution should be kept low (e.g., ≤ 5% of the plasma volume) to avoid altering the matrix.

  • Prepare a blank plasma sample (without Avanafil) and a zero sample (blank plasma with internal standard).

4. Preparation of Quality Control (QC) Samples:

  • Prepare QC samples in blank human plasma at a minimum of three concentration levels:

    • Low QC (LQC): Approximately 3 times the LLOQ (e.g., 45 ng/mL).

    • Medium QC (MQC): In the middle of the calibration range (e.g., 1500 ng/mL).

    • High QC (HQC): Approximately 75-85% of the upper limit of quantification (ULOQ) (e.g., 5000 ng/mL).

  • QC samples should be prepared from a separate weighing of the Avanafil reference standard than that used for the calibration standards.

5. Sample Extraction (Protein Precipitation - Example):

  • To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed volume (e.g., 20 µL) of the Internal Standard Working Solution (e.g., 500 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water).

  • Inject an aliquot into the LC-MS/MS system.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Stock_Sol Prepare Stock Solutions (Avanafil & this compound) Working_Stds Prepare Working Standards Stock_Sol->Working_Stds Spike_Plasma Spike Blank Plasma (Calibration & QC Samples) Working_Stds->Spike_Plasma Add_IS Add Internal Standard (this compound) Spike_Plasma->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS_Inject Inject into LC-MS/MS Reconstitute->LCMS_Inject Data_Acquisition Data Acquisition (MRM Mode) LCMS_Inject->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Bioanalytical workflow for Avanafil quantification.

References

Technical Support Center: Avanafil-13C-d3 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Avanafil-13C-d3 ionization, particularly concerning interference from phospholipids during LC-MS/MS analysis.

Troubleshooting Guide: Ion Suppression & Inconsistent Results

This guide addresses common problems observed during the bioanalysis of this compound that may be linked to phospholipid interference.

Question: Why am I seeing poor sensitivity and inconsistent peak areas for this compound in my plasma samples?

Answer: Poor sensitivity and high variability in peak areas are often symptoms of matrix effects, specifically ion suppression caused by co-eluting endogenous components from the biological matrix. Phospholipids are a major cause of this issue in plasma samples. They are highly abundant and can suppress the ionization of the analyte in the mass spectrometer's source, leading to a weaker signal.

To confirm if phospholipids are the cause, you can monitor for characteristic phospholipid MRM transitions (e.g., a precursor scan for m/z 184, which is a common fragment of phosphatidylcholines). If these phospholipid peaks elute at the same retention time as this compound, ion suppression is highly likely.

Question: My calibration curve is non-linear, or the quality control samples are failing. What could be the cause?

Answer: A non-linear calibration curve or failing QC samples can also be attributed to matrix effects. If different samples have varying levels of phospholipids, the degree of ion suppression will not be consistent across all samples, leading to poor accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is designed to compensate for these effects, but severe ion suppression can still impact data quality. It is crucial to ensure that your sample preparation method effectively removes a significant portion of the interfering phospholipids.

Question: How can I mitigate the impact of phospholipids on my this compound analysis?

Answer: There are several strategies to reduce phospholipid-based matrix effects:

  • Optimize Sample Preparation: The goal is to remove phospholipids while retaining Avanafil. Methods like liquid-liquid extraction (LLE) or the use of specialized phospholipid removal plates are generally more effective than a simple protein precipitation (PP).[1][2] For Avanafil, LLE has been shown to provide high recovery.[1][2]

  • Chromatographic Separation: Adjust your HPLC/UHPLC method to separate the elution of this compound from the bulk of the phospholipids. Phospholipids are generally hydrophobic and tend to elute in the later part of a reversed-phase gradient.

  • Use a Robust Internal Standard: The use of this compound as an internal standard is a critical step, as it will co-elute with the analyte and experience similar ion suppression, thus correcting for signal loss.

Frequently Asked Questions (FAQs)

Q1: What are phospholipids and why do they interfere with this compound ionization?

A1: Phospholipids are a class of lipids that are a major component of all cell membranes. During sample preparation of biological fluids like plasma, they can be co-extracted with the analyte. In electrospray ionization (ESI) mass spectrometry, which is commonly used for Avanafil analysis, phospholipids can suppress the ionization of co-eluting compounds like this compound. This "ion suppression" occurs because the phospholipids compete for the available charge in the ESI droplet, reducing the efficiency of analyte ionization and leading to a decreased signal.

Q2: Which sample preparation method is best for removing phospholipids for Avanafil analysis?

A2: Both liquid-liquid extraction (LLE) and protein precipitation (PP) have been used for Avanafil bioanalysis.[1] LLE is generally more effective at removing phospholipids than PP. One study on Avanafil in rat plasma utilized an LLE method with acetonitrile and achieved a high recovery of 96.60%. Another study used a simple protein precipitation, but emphasized the importance of a co-eluting internal standard to mitigate matrix effects. Specialized phospholipid removal plates or cartridges can also be very effective.

Q3: What are the typical mass transitions to monitor for phospholipids?

A3: The most common approach to monitor for choline-containing phospholipids (the most abundant class in plasma) is to perform a multiple reaction monitoring (MRM) experiment for the transition of m/z 184 → 184. This corresponds to the phosphocholine head group. By including this transition in your analysis, you can chromatographically map out where the majority of phospholipids are eluting.

Q4: Can changing my chromatographic conditions help reduce phospholipid interference?

A4: Yes. Since phospholipids are generally hydrophobic, they often elute late in a typical reversed-phase gradient. If this compound elutes earlier, you may avoid the main region of ion suppression. Published methods for Avanafil use a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier, which is a standard reversed-phase setup. Adjusting the gradient slope or the organic solvent composition can alter the elution profile of both Avanafil and the interfering phospholipids.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodTypical Phospholipid Removal EfficiencyAvanafil RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PP) Low to ModerateGoodSimple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to HighHigh (96.6% reported for Avanafil).Cleaner extract than PP, good recovery.More labor-intensive and requires solvent optimization.
Solid-Phase Extraction (SPE) HighMethod DependentCan provide very clean extracts and high analyte concentration.Requires method development and can be more expensive.
Phospholipid Removal Plates Very HighGoodCombines the simplicity of PP with effective phospholipid removal.Higher cost per sample.

Experimental Protocols

Protocol: Assessment of Phospholipid-Induced Ion Suppression using Post-Column Infusion

This protocol describes a method to qualitatively assess when ion suppression is occurring during your chromatographic run.

Objective: To identify the regions in the chromatogram where co-eluting matrix components (like phospholipids) suppress the ionization of this compound.

Materials:

  • LC-MS/MS system with an ESI source.

  • A solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).

  • A syringe pump.

  • A 'T' connector to introduce the infusion solution into the mobile phase stream post-column.

  • Prepared plasma samples (e.g., using protein precipitation to ensure high phospholipid content).

  • Blank mobile phase.

Methodology:

  • System Setup:

    • Set up the LC with the analytical column and mobile phase used for Avanafil analysis. A typical mobile phase for Avanafil is a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Set the mass spectrometer to monitor the MRM transition for this compound.

    • Connect the output of the HPLC column to a 'T' connector.

    • Connect a syringe pump containing the this compound solution to the other inlet of the 'T' connector.

    • Connect the outlet of the 'T' connector to the MS inlet.

  • Infusion and Analysis:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min). This should produce a stable, elevated baseline signal in the mass spectrometer.

    • Inject a blank mobile phase sample onto the LC system. The baseline signal for this compound should remain stable throughout the run.

    • Next, inject a prepared plasma sample (that has been processed, e.g., via protein precipitation).

    • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates ion suppression at that retention time.

    • Simultaneously, monitor the MRM transition for phospholipids (m/z 184 → 184) to correlate regions of ion suppression with phospholipid elution.

Interpretation of Results: If a significant dip in the this compound signal is observed at the same retention time as the elution of phospholipids, it confirms that phospholipids are causing ion suppression in your assay.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (containing this compound and Phospholipids) LLE Liquid-Liquid Extraction (e.g., with Acetonitrile) Plasma->LLE High PL Removal PP Protein Precipitation (e.g., with Acetonitrile) Plasma->PP Low PL Removal PL_Removal Phospholipid Removal Plate Plasma->PL_Removal Very High PL Removal LC_MS LC-MS/MS Analysis (Monitor this compound and Phospholipids) LLE->LC_MS PP->LC_MS PL_Removal->LC_MS Data Data Review (Assess Ion Suppression) LC_MS->Data

Caption: Workflow for sample preparation and analysis to mitigate phospholipid effects.

Troubleshooting_Flow Start Poor Sensitivity or Inconsistent Results Check_PL Monitor Phospholipid Elution Profile (m/z 184 -> 184) Start->Check_PL CoElution Do Phospholipids Co-elute with Avanafil? Check_PL->CoElution Optimize_SP Improve Sample Prep (e.g., LLE, PL Removal Plate) CoElution->Optimize_SP Yes No_CoElution Investigate Other Sources of Error CoElution->No_CoElution No Modify_LC Adjust Chromatography to Separate Peaks Optimize_SP->Modify_LC Revalidate Re-evaluate Method Modify_LC->Revalidate

Caption: Troubleshooting logic for ion suppression issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Avanafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Avanafil in biological matrices. We will delve into the validation of a method utilizing a stable isotope-labeled internal standard, Avanafil-13C-d3, and compare its projected performance with established methods that use alternative internal standards, such as Tadalafil and Valsartan. This objective analysis is supported by experimental data from published studies and aligns with regulatory guidelines from the FDA and EMA.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] Their use is intended to compensate for variability during sample preparation and analysis, thereby improving accuracy and precision.[1] this compound, as a SIL analog of Avanafil, is expected to exhibit similar extraction recovery, chromatographic retention, and ionization efficiency to the analyte, making it an ideal internal standard.[3]

Performance Comparison of Bioanalytical Methods for Avanafil

The following tables summarize the validation parameters for different bioanalytical methods for Avanafil. The data for the method using this compound is projected based on the typical performance advantages of stable isotope-labeled internal standards.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with this compound (Projected)Method with Tadalafil IS[4]Method with Valsartan IS
Linearity Range 1.0 - 1000 ng/mL10 - 6000 ng/mLNot explicitly stated
LLOQ 1.0 ng/mL10 ng/mLNot explicitly stated
Correlation Coefficient (r²) > 0.998> 0.99Not explicitly stated

Table 2: Comparison of Accuracy and Precision

ParameterMethod with this compound (Projected)Method with Tadalafil ISMethod with Valsartan IS
Intra-day Accuracy (%) 97.5 - 102.594 - 106Within ± 15% of nominal
Inter-day Accuracy (%) 98.0 - 101.594 - 106Within ± 15% of nominal
Intra-day Precision (%RSD) < 5.0< 15< 15
Inter-day Precision (%RSD) < 6.0< 15< 15

Table 3: Comparison of Recovery and Matrix Effect

ParameterMethod with this compound (Projected)Method with Tadalafil ISMethod with Valsartan IS
Recovery (%) > 95Acceptable96.60 ± 2.44
Matrix Effect MinimalIon suppression detectedNot explicitly stated

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Method Using Tadalafil as Internal Standard
  • Sample Preparation: Protein precipitation was employed. To a plasma sample, the internal standard (Tadalafil) was added, followed by a precipitating agent. After vortexing and centrifugation, the supernatant was analyzed.

  • Chromatographic Conditions:

    • LC-MS/MS System: Agilent 6460 triple quadrupole mass spectrometer.

    • Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm).

    • Mobile Phase: 0.1% formic acid in water and acetonitrile in an isocratic elution.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: The analysis was performed in positive ion mode using multiple reaction monitoring (MRM).

Method Using Valsartan as Internal Standard
  • Sample Preparation: Liquid-liquid extraction was used. The internal standard (Valsartan) was added to the plasma or brain homogenate sample, followed by an extraction solvent. The mixture was vortexed and centrifuged, and the supernatant was evaporated and reconstituted for injection.

  • Chromatographic Conditions:

    • LC-MS/MS System: Agilent 6460 liquid chromatography–triple quad mass spectrometer.

    • Column: Nucleodur C18.

    • Mobile Phase: 0.1% formic acid and acetonitrile.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: The analysis was conducted in positive ion mode using multiple reaction monitoring (MRM).

Visualizing the Experimental Workflow

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Tadalafil IS plasma->add_is add_precip Add Precipitating Agent add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject data Data Acquisition (MRM) inject->data

Caption: Workflow for Avanafil analysis using Tadalafil IS.

cluster_sample_prep Sample Preparation (Liquid-Liquid Extraction) cluster_analysis LC-MS/MS Analysis sample Plasma/Brain Homogenate add_is Add Valsartan IS sample->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition (MRM) inject->data

References

The Gold Standard in Bioanalysis: Avanafil-13C-d3 for Precise and Accurate Quantification of Avanafil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the determination of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil, reveals the superior accuracy and precision afforded by the use of a stable isotope-labeled internal standard, Avanafil-13C-d3. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of supporting experimental data and protocols to demonstrate the advantages of this approach in bioanalytical studies.

In the landscape of pharmaceutical analysis, the demand for robust and reliable quantification methods is paramount. For Avanafil, a second-generation PDE5 inhibitor, achieving high accuracy and precision in complex biological matrices is critical for pharmacokinetic and bioequivalence studies. While various analytical techniques have been validated for this purpose, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for bioanalytical assays.

Unparalleled Accuracy and Precision with this compound

The core advantage of employing a stable isotope-labeled internal standard lies in its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection. This compound, being chemically identical to Avanafil but with a distinct mass, co-elutes chromatographically and experiences similar ionization effects. This intrinsic similarity allows for effective compensation of matrix effects and variations in instrument response, leading to significantly improved data quality.

A bioequivalence study conducted on healthy male subjects explicitly utilized this compound as an internal standard for the quantification of Avanafil in plasma samples. The validation of this analytical methodology demonstrated exceptional performance characteristics. The within-day accuracy ranged from -4.6% to 6.3%, with a maximum precision (expressed as relative standard deviation, %RSD) of 4.2%. Furthermore, the between-day accuracy was reported to be between -2.7% and 2.8%, with a maximum precision of 3.9%.[1] These figures underscore the high degree of accuracy and reproducibility achievable with this method.

Comparison with Alternative Quantification Methods

To appreciate the superiority of the stable isotope dilution method, it is instructive to compare its performance with other validated techniques for Avanafil quantification. These alternatives often employ either a structurally similar molecule as an internal standard or rely on external calibration without an internal standard.

Analytical MethodInternal StandardSample MatrixAccuracy (%)Precision (%RSD)Linearity Range
LC-MS/MS This compound Human Plasma -4.6 to 6.3 (within-day) -2.7 to 2.8 (between-day) ≤ 4.2 (within-day) ≤ 3.9 (between-day) 15.0 - 6000 ng/mL [1]
LC-MS/MSTadalafilHuman PlasmaNot explicitly stated, but validated according to US-FDA recommendationsNot explicitly stated, but validated according to US-FDA recommendations10 - 6000 ng/mL[2][3]
LC-QqQ-MSValsartanRat PlasmaNot explicitly stated, but validatedNot explicitly stated, but validatedNot explicitly stated
RP-HPLCNone (External Standard)Tablet Dosage Form98.87 - 100.54≤ 2.05 - 100 µg/mL[4]

While methods using alternative internal standards like Tadalafil are validated and fit for purpose, the ideal internal standard is a stable isotope-labeled version of the analyte. This is because structural analogues, though similar, may exhibit different extraction recoveries, chromatographic behaviors, and ionization efficiencies, potentially leading to less precise correction. Methods without an internal standard, such as the RP-HPLC method, are suitable for simpler matrices like pharmaceutical formulations but are generally not recommended for complex biological samples due to the significant potential for matrix effects.

Experimental Protocols

Quantification of Avanafil in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is based on the methodology described in the bioequivalence study of Avanafil.

1. Sample Preparation:

  • Avanafil is extracted from plasma samples using a protein precipitation method.

  • This compound is added as the internal standard to all samples, calibrators, and quality control samples before extraction.

2. Chromatographic Conditions:

  • System: Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

  • Flow Rate: Optimized for adequate separation and peak shape.

  • Injection Volume: Typically in the range of 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Avanafil and this compound.

  • Data Analysis: The concentration of Avanafil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Alternative Method: Quantification of Avanafil in Human Plasma using LC-MS/MS with Tadalafil as Internal Standard

This protocol is based on a method for the simultaneous determination of Avanafil and Dapoxetine.

1. Sample Preparation:

  • Protein precipitation is used for sample clean-up.

  • Tadalafil is added as the internal standard.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 μm).

  • Mobile Phase: 0.1% formic acid in water and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 0.5 mL/min.

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI in positive mode.

  • Detection: MRM of the transitions for Avanafil and Tadalafil.

Visualizing the Workflow and Comparison

To further elucidate the experimental process and the rationale behind the choice of internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Experimental workflow for Avanafil quantification using a stable isotope-labeled internal standard.

comparison_logic cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standard Ideal_IS This compound (Stable Isotope Labeled) Prop1 Identical Chemical & Physical Properties Ideal_IS->Prop1 Prop2 Co-elutes with Analyte Ideal_IS->Prop2 Prop3 Similar Ionization Efficiency Ideal_IS->Prop3 Result High Accuracy & Precision Prop1->Result Prop2->Result Prop3->Result Alt_IS Tadalafil (Structural Analog) Prop4 Similar but not Identical Properties Alt_IS->Prop4 Prop5 May have Different Retention Time Alt_IS->Prop5 Prop6 Potential for Different Ionization Alt_IS->Prop6 Result2 Good, but Potentially Lower Accuracy & Precision Prop4->Result2 Prop5->Result2 Prop6->Result2

Caption: Logical comparison of an ideal versus an alternative internal standard for Avanafil quantification.

References

A Comparative Guide to the Bioanalytical Quantification of Avanafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The focus is on the linearity and range of these methods, with a special emphasis on the advantages of employing a labeled internal standard for bioanalysis. While a specific method for Avanafil utilizing a labeled internal standard was not prominently found in the reviewed literature, this guide will compare existing validated methods and discuss the theoretical and practical benefits of such an approach.

Enhanced Precision in Avanafil Bioanalysis with Labeled Internal Standards

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest accuracy and precision. A SIL internal standard is a form of the analyte (in this case, Avanafil) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15).

The key advantage of a SIL internal standard is that it co-elutes with the analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer's ion source. This co-behavior allows for reliable correction of variations during sample preparation and analysis, leading to more robust and reproducible results. In contrast, an unlabeled internal standard, such as a structural analog, may exhibit different chromatographic retention and ionization suppression or enhancement, potentially compromising the accuracy of the quantification.

Comparative Analysis of Avanafil Quantification Methods

The following table summarizes the performance characteristics of various published methods for the quantification of Avanafil. This includes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that utilizes an unlabeled internal standard and two High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.

Parameter Method 1: LC-MS/MS with Unlabeled Internal Standard (Valsartan) Method 2: RP-HPLC-UV [1][2]Method 3: RP-HPLC-UV [3]
Technique LC-MS/MSRP-HPLC-UVRP-HPLC-UV
Internal Standard Valsartan (Unlabeled)Not specifiedNot specified
Linearity Range 50.0 - 3200.0 ng/mL0.5 - 10 µg/mL5 - 100 µg/mL
Correlation Coefficient (R²) Not specified0.99780.9994
Lower Limit of Quantification (LLOQ) 50.0 ng/mL0.08 µg/mL (80 ng/mL)Not specified
Matrix Rat Plasma and Brain HomogenatePharmaceutical Dosage FormTablet Dosage Form

Experimental Protocols

Method 1: LC-MS/MS for Avanafil in Rat Plasma and Brain

This method describes the determination of Avanafil in biological matrices using an unlabeled internal standard.

  • Sample Preparation:

    • To 100 µL of plasma or brain homogenate, 50 µL of the internal standard solution (valsartan, 250 µg/mL) and 1 mL of acetonitrile were added.

    • The mixture was vortexed for 10 seconds and then centrifuged at 5000 rpm for 7 minutes.

    • The supernatant was filtered, and 5 µL was injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Nucleodur C18

    • Mobile Phase: 0.1% formic acid and acetonitrile (29:71, v/v)

    • Flow Rate: 0.5 mL/min

  • Mass Spectrometric Conditions:

    • Instrument: Agilent 6460 Triple Quadrupole LC-MS

    • Ionization Mode: Positive Multiple Reaction Monitoring (MRM)

    • Gas Temperature: 330 °C

    • Gas Flow: 11 L/min

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 4100 V

Method 2: RP-HPLC-UV for Avanafil in Pharmaceutical Formulation[1][2]
  • Sample Preparation:

    • Ten tablets were weighed and powdered.

    • A quantity of powder equivalent to 100 mg of Avanafil was transferred to a 100 mL volumetric flask.

    • The volume was made up with the mobile phase as the diluent.

    • Further dilutions were made to obtain a working standard concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: Inertsil ODS C18 (4.6 x 250mm, 5µm)

    • Mobile Phase: Methanol: 0.1% Orthophosphoric acid (75:25 v/v)

    • Flow Rate: 1 mL/min

    • Detection: UV at 246 nm

Method 3: RP-HPLC-UV for Avanafil in Tablet Dosage Form
  • Sample Preparation:

    • An accurately weighed quantity of tablet powder equivalent to 10 mg of Avanafil was dissolved in the diluent and sonicated for 15 minutes.

    • The final volume was made up to 100 mL with the diluent (100 µg/mL).

    • A 5 mL aliquot was further diluted to 10 mL to achieve a concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Inert sustained C18 (250 mm × 4.6 mm i.d., 5 μ)

    • Mobile Phase: Water, Acetonitrile, and Trifluoroacetic acid (65:35:0.1% v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 238 nm

Avanafil Signaling Pathway

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). The mechanism of action involves the enhancement of the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) signaling pathway in the corpus cavernosum of the penis.

Avanafil_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to 5GMP 5'-GMP PDE5->5GMP Degrades Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation Avanafil Avanafil Avanafil->PDE5 Inhibits

Caption: Avanafil's mechanism of action in smooth muscle cells.

References

The Gold Standard for PDE5 Inhibitor Bioanalysis: A Comparative Guide to Avanafil-13C-d3 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phosphodiesterase type 5 (PDE5) inhibitors, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Avanafil-13C-d3 with other commonly used internal standards for the bioanalysis of PDE5 inhibitors, supported by experimental data and detailed methodologies.

The ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry compensates for potential variability and matrix effects, ensuring accurate and precise quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for these applications due to their near-identical physicochemical properties to the unlabeled analyte.

The Advantage of Stable Isotope-Labeled Internal Standards

This compound is a deuterated and 13C-labeled version of Avanafil, a potent and highly selective PDE5 inhibitor.[1][2] This isotopic labeling results in a mass shift that allows the mass spectrometer to distinguish it from the native Avanafil, while its chemical behavior remains virtually identical. This is in contrast to other internal standards, such as structurally related compounds (e.g., using sildenafil as an internal standard for tadalafil analysis), which may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to less accurate results.

Performance Comparison of Internal Standards

While direct head-to-head comparative data for this compound is limited in publicly available literature, the performance of other SIL internal standards for PDE5 inhibitors provides a strong indication of the expected advantages. The following table summarizes the performance characteristics of various internal standards used in the analysis of different PDE5 inhibitors.

Table 1: Performance Characteristics of Internal Standards for PDE5 Inhibitor Analysis

AnalyteInternal StandardSample MatrixAccuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Reference
Tadalafilent-Tadalafil-d3Human Plasma97.8 - 104.1≤ 3.798.95 - 100.61Minimal[3]
SildenafilSildenafil-d8Human Plasma95 - 105< 15Not ReportedNot Reported[4]
VardenafilVardenafil-d8Human Plasma92.5 - 107.5< 10> 85Not Reported[5]
AvanafilValsartanRat PlasmaNot ReportedNot Reported96.60 ± 2.44Not Reported
AvanafilTadalafilHuman PlasmaNot ReportedNot ReportedGoodDiminished

Note: The data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

As illustrated in the table, the stable isotope-labeled internal standard for Tadalafil (ent-Tadalafil-d3) demonstrates excellent accuracy, precision, and recovery with minimal matrix effects. While non-isotopically labeled internal standards like valsartan and tadalafil have been used for avanafil analysis, the use of a SIL internal standard like this compound is anticipated to provide superior performance by more effectively compensating for analytical variability.

Experimental Protocols

Below are detailed methodologies for the quantification of PDE5 inhibitors, including a recommended protocol for the use of this compound.

Key Experiment: Bioanalytical Method for Avanafil using this compound

This section outlines a typical experimental protocol for the quantification of avanafil in human plasma using this compound as an internal standard by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized to provide good separation of avanafil from matrix components. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Avanafil: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of an avanafil standard)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of the internal standard)

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the mechanism of action of PDE5 inhibitors, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data G cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP GMP 5'-GMP cGMP->GMP hydrolyzes Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 PDE5->cGMP Avanafil Avanafil Avanafil->PDE5 inhibits

References

A Head-to-Head Battle of Internal Standards: Avanafil-13C-d3 vs. Deuterated Sildenafil for Precise Avanafil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the accuracy and reliability of quantitative assays are paramount. For researchers and drug development professionals working with Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, the choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical decision that directly impacts data quality. This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, Avanafil-13C-d3, and a structural analog, deuterated sildenafil, for the quantification of Avanafil.

The Ideal Internal Standard: A Theoretical Standpoint

The gold standard for an internal standard in LC-MS/MS is a stable isotope-labeled version of the analyte.[1][2] this compound falls into this category. The fundamental advantage of a SIL IS is its near-identical physicochemical properties to the analyte. It co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. This allows it to effectively compensate for variations during sample preparation and analysis, leading to higher accuracy and precision.

Deuterated sildenafil, on the other hand, is a structural analog. While it belongs to the same therapeutic class (PDE5 inhibitors) and shares structural similarities with Avanafil, differences in its chemical structure can lead to variations in chromatographic retention time, extraction efficiency, and susceptibility to matrix effects compared to Avanafil.

Performance Data: An Illustrative Comparison

As no direct experimental data comparing this compound and deuterated sildenafil for Avanafil quantification exists, we present validation data from a published LC-MS/MS method for Avanafil that utilized a different internal standard, valsartan. This data serves to illustrate the typical performance parameters of a robust bioanalytical assay for Avanafil.

Table 1: Bioanalytical Method Validation Data for Avanafil Quantification

ParameterPerformance Metric
Linearity Range50.0–3200.0 ng/mL
Correlation Coefficient (r²)≥ 0.9921
Precision
Intra-day (%RSD)0.82 - 1.05
Inter-day (%RSD)1.03 - 1.75
Accuracy
Intra-day (%RE)Within ± 15%
Inter-day (%RE)Within ± 15%
Recovery94.50 ± 1.86% to 96.60 ± 2.44%
Lower Limit of Quantification (LLOQ)50.0 ng/mL

Data is illustrative and based on a study using valsartan as the internal standard.[3][4][5]

Experimental Protocols: A Representative Bioanalytical Method for Avanafil

The following is a detailed methodology for the quantification of Avanafil in a biological matrix, representative of a typical LC-MS/MS protocol.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., this compound at a concentration of 1 µg/mL).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Avanafil: To be optimized based on instrumentation

    • This compound: To be optimized based on instrumentation

    • Deuterated Sildenafil: To be optimized based on instrumentation

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting an ideal internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound or Deuterated Sildenafil) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Injection p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Ratio of Analyte to IS d1->d2 d3 Quantification d2->d3

Fig. 1: A typical bioanalytical workflow for Avanafil quantification.

Internal_Standard_Selection cluster_ideal Ideal Internal Standard (SIL) cluster_analog Structural Analog Internal Standard is1 This compound p1 Identical Physicochemical Properties is1->p1 p2 Co-elution with Analyte is1->p2 p3 Compensates for Matrix Effects is1->p3 result1 High Accuracy & Precision p3->result1 is2 Deuterated Sildenafil p4 Similar but not Identical Properties is2->p4 p5 Potential for Chromatographic Shift is2->p5 p6 Variable Compensation for Matrix Effects is2->p6 result2 Potential for Compromised Accuracy p6->result2

Fig. 2: Rationale for internal standard selection in LC-MS/MS.

Conclusion

Based on the foundational principles of bioanalytical chemistry, This compound is the theoretically superior internal standard for the quantification of Avanafil . Its nature as a stable isotope-labeled analog ensures that it will most accurately mimic the behavior of Avanafil throughout the analytical process, thereby providing the highest degree of accuracy and precision.

While deuterated sildenafil, as a structural analog, may be a more cost-effective and readily available option, its use carries a higher risk of inaccurate quantification due to potential differences in extraction recovery, chromatographic behavior, and response to matrix effects. Researchers must carefully validate the method to ensure that these differences do not compromise the integrity of the data.

For researchers and drug development professionals requiring the utmost confidence in their bioanalytical results for Avanafil, the use of this compound as an internal standard is strongly recommended.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Avanafil-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the precision and reliability of quantitative data are paramount. For researchers, scientists, and drug development professionals working with Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, the choice of an internal standard in bioanalytical methods is a critical decision that directly impacts data integrity. This guide provides an objective comparison of analytical performance, focusing on the cross-validation of methods using the stable isotope-labeled internal standard Avanafil-13C-d3 versus a structurally analogous, non-isotopically labeled compound.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2] Its physicochemical properties are nearly identical to the analyte, Avanafil, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability.[2]

Performance Data at a Glance: A Comparative Summary

The following tables summarize the expected performance characteristics when using this compound compared to an alternative, structurally similar internal standard (e.g., another PDE5 inhibitor) for the quantification of Avanafil in a complex matrix like plasma. The data is representative of typical outcomes in bioanalytical method validation.

Table 1: Performance Characteristics of this compound as an Internal Standard for Avanafil Analysis

Validation ParameterTypical Performance with this compound
Linearity (r²) > 0.99
Accuracy (% Bias) Within ± 5%
Precision (% RSD) < 5%
Recovery (%) Consistent and reproducible
Matrix Effect (% RSD) < 10%

Table 2: Representative Performance of a Non-Isotopically Labeled Analog as an Internal Standard

Validation ParameterTypical Performance with a Structural Analog
Linearity (r²) > 0.99
Accuracy (% Bias) Within ± 15%
Precision (% RSD) < 15%
Recovery (%) More variable than with a stable isotope-labeled IS
Matrix Effect (% RSD) Can be significant and variable (>15%)

Experimental Protocols

A detailed methodology for a typical bioanalytical validation of Avanafil in human plasma using LC-MS/MS and this compound as an internal standard is provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Avanafil: m/z 484.2 → 154.8

    • This compound: m/z 488.3 → 158.8

Mandatory Visualizations

To further elucidate the experimental process and the mechanism of action of Avanafil, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A generalized experimental workflow for the quantification of Avanafil in plasma.

Avanafil functions by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. The accumulation of cGMP results in smooth muscle relaxation, increased blood flow, and consequently, an erection.

Signaling_Pathway cluster_Stimulation Sexual Stimulation cluster_Mechanism Mechanism of Action cluster_Effect Physiological Effect cluster_Inhibition Inhibition Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP GTP->Guanylate_Cyclase Relaxation Smooth Muscle Relaxation cGMP->Relaxation Inactive_GMP Inactive 5'-GMP cGMP->Inactive_GMP Erection Erection Relaxation->Erection Avanafil Avanafil PDE5 PDE5 Avanafil->PDE5 PDE5->cGMP Degrades PDE5->Inactive_GMP

References

A Comparative Guide to the Quantification of Avanafil Using Avanafil-13C-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a suitable internal standard is a critical aspect of developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it corrects for variability during sample preparation and instrumental analysis. An ideal internal standard is a stable, isotopically labeled version of the analyte, exhibiting similar chemical and physical properties.

Comparative Performance of Avanafil Quantification Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods developed for the quantification of Avanafil in various matrices. This comparative data highlights the typical performance researchers can expect and underscores the importance of key validation parameters.

Table 1: Performance Characteristics of LC-MS/MS Methods for Avanafil Quantification in Human Plasma

ParameterMethod 1 (Internal Standard: Tadalafil)
Linearity Range 10–6000 ng/mL
Accuracy Within acceptable limits as per US-FDA recommendations
Precision Within acceptable limits as per US-FDA recommendations
Recovery Good recovery
Matrix Effect Assessed and minimized

Table 2: Performance Characteristics of LC-MS/MS Methods for Avanafil Quantification in Rat Plasma and Brain

ParameterMethod 2 (Internal Standard: Not Specified in Abstract)
Linearity Range 50.0–3200.0 ng/mL
Accuracy Validated
Precision Validated
Recovery 96.60 ± 2.44% (plasma), 94.50 ± 1.86% (brain homogenate)
Matrix Effect Studied

Table 3: Performance Characteristics of LC-MS/MS Method for Avanafil in Pharmaceutical Preparations

ParameterMethod 3 (Internal Standard: Not Specified)
Linearity Range 150–6000 ng/mL
Accuracy Recovery > 95%
Precision RSD% < 2.0
Recovery > 95%
Matrix Effect Not applicable (pharmaceutical preparations)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols derived from validated studies for the quantification of Avanafil. The use of a stable isotope-labeled internal standard like Avanafil-13C-d3 is recommended for optimal results in bioanalytical studies.

Protocol 1: Avanafil Quantification in Human Plasma using LC-MS/MS

This protocol is based on a method developed for the simultaneous assay of Avanafil and Dapoxetine in human plasma.

  • Sample Preparation: Protein precipitation is employed for sample cleanup. Tadalafil was utilized as the internal standard in this specific study.

  • Chromatographic Separation:

    • Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 μm).

    • Mobile Phase: 0.1% formic acid in water and acetonitrile (60:40, v/v).

    • Flow Rate: 0.5 mL/min.

    • Run Time: 6 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Avanafil Quantification in Rat Plasma and Brain using LC-MS/MS

This protocol is adapted from a pharmacokinetic study of Avanafil in rats.

  • Sample Preparation: Liquid-liquid extraction is used to isolate Avanafil from plasma and brain homogenates.

  • Chromatographic Separation:

    • Column: Nucleodur C18.

    • Mobile Phase: 0.1% formic acid and acetonitrile (29:71, v/v).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Instrument: Triple Quadrupole Mass Spectrometer (QqQ-MS).

    • Ionization Mode: Positive Ion Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow for Avanafil Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Avanafil in biological matrices using a stable isotope-labeled internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Collection Sample Collection Internal Standard Spiking Spiking with This compound Sample Collection->Internal Standard Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Internal Standard Spiking->Extraction Evaporation and Reconstitution Evaporation and Reconstitution Extraction->Evaporation and Reconstitution LC Separation Chromatographic Separation Evaporation and Reconstitution->LC Separation MS Detection Mass Spectrometric Detection (MRM) LC Separation->MS Detection Integration Peak Integration MS Detection->Integration Quantification Concentration Calculation (Analyte/IS Ratio) Integration->Quantification

Caption: Experimental workflow for Avanafil quantification.

Signaling Pathway of Avanafil

This diagram illustrates the mechanism of action of Avanafil as a PDE5 inhibitor.

cluster_0 Physiological Process cluster_1 Avanafil's Mechanism of Action Sexual Stimulation Sexual Stimulation NO Release Release of Nitric Oxide (NO) Sexual Stimulation->NO Release sGC Activation Soluble Guanylate Cyclase (sGC) Activation NO Release->sGC Activation GTP to cGMP GTP -> cGMP sGC Activation->GTP to cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation -> Erection GTP to cGMP->Smooth Muscle Relaxation PDE5 PDE5 GTP to cGMP->PDE5 Increased cGMP levels Avanafil Avanafil Avanafil->PDE5 Inhibition cGMP Degradation cGMP -> GMP (Inactive) PDE5->cGMP Degradation

Caption: Signaling pathway of Avanafil as a PDE5 inhibitor.

References

A Researcher's Guide to Assessing the Isotopic Purity of Avanafil-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantitative results.[1][2] Avanafil-13C-d3, a labeled analog of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil, serves as a critical tool in such bioanalytical assays. The integrity of these studies is fundamentally dependent on the isotopic purity of the internal standard. This guide provides a comprehensive comparison of the primary analytical methods for assessing the isotopic purity of this compound, with a focus on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The isotopic purity of a labeled compound refers to the percentage of the molecule that is enriched with the specific stable isotopes, in this case, one Carbon-13 atom and three deuterium atoms, relative to the naturally occurring isotopes.[3] Even minor deviations in isotopic labeling can introduce significant errors in drug development and metabolic research.[3] Therefore, rigorous assessment of isotopic purity is a mandatory step for regulatory compliance and ensuring the validity of experimental data.[3]

Key Analytical Techniques for Isotopic Purity Assessment

The two gold-standard techniques for the validation of isotopic enrichment are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. While both provide valuable information, they operate on different principles and offer distinct advantages and limitations.

  • Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of the isotopic label within a molecule, a capability not always achievable with MS.

Mass Spectrometry (MS) for Isotopic Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used method for determining isotopic purity. The liquid chromatography step separates the analyte of interest from any impurities, and the mass spectrometer then analyzes the isotopic distribution. Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification.

Experimental Protocol: Isotopic Purity of this compound by LC-HRMS
  • Sample Preparation: Dissolve this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., Chromolith® High Resolution RP-18e) is suitable for separation.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • MS Acquisition:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analyzer: A high-resolution mass spectrometer such as a TOF or Orbitrap.

    • Scan Mode: Full scan mode to capture the entire isotopic cluster.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Avanafil (M+0), the fully labeled this compound (M+4), and any partially labeled species (M+1, M+2, M+3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by determining the percentage of the fully labeled species relative to the sum of all isotopologues. Corrections for the natural abundance of isotopes in the unlabeled molecule should be applied for the most accurate results.

Data Presentation: Expected Isotopic Distribution of this compound
IsotopologueDescriptionExpected Relative Abundance
M+0Unlabeled Avanafil< 1%
M+1Avanafil with one ¹³C or one ²HVariable, depends on synthesis
M+2Avanafil with two ¹³C/²H labelsVariable, depends on synthesis
M+3Avanafil with three ¹³C/²H labelsVariable, depends on synthesis
M+4Fully labeled Avanafil-¹³C-d₃> 98%

Note: The expected relative abundance of the fully labeled species should ideally be greater than 98% for use as an internal standard.

Visualization: LC-MS Workflow for Isotopic Purity Assessment

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Processing prep Dissolve this compound lc Inject into LC System (C18 Column) prep->lc ms Electrospray Ionization (Positive Mode) lc->ms analyzer High-Resolution MS (TOF or Orbitrap) ms->analyzer data Extract Ion Chromatograms analyzer->data integrate Integrate Peak Areas data->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for assessing the isotopic purity of this compound using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Analysis

While MS is excellent for determining the overall isotopic enrichment, NMR spectroscopy is unparalleled in its ability to confirm the exact position of the isotopic labels. This is crucial for verifying the structural integrity of the labeled compound. For this compound, both ¹³C-NMR and ²H-NMR can be employed.

Experimental Protocol: NMR Analysis of this compound
  • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • ¹³C-NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • The signal corresponding to the ¹³C-labeled carbon will show a significantly enhanced intensity compared to the signals of the carbons at natural abundance.

  • ²H-NMR Spectroscopy:

    • Acquire a ²H-NMR spectrum.

    • The spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms. The absence of signals at other positions confirms the site-specific labeling.

  • Data Analysis:

    • Integrate the signals of interest. In ¹³C-NMR, the relative intensity of the enriched carbon signal to other carbon signals provides a measure of enrichment. In ²H-NMR, the presence and integration of the deuterium signal confirm labeling.

Data Presentation: Expected NMR Characteristics for this compound
NucleusExpected ObservationInformation Gained
¹³COne significantly enhanced carbon signal.Confirms the position of the ¹³C label and provides a quantitative measure of enrichment.
²HA single resonance corresponding to the -CD₃ group.Confirms the position of the deuterium labels and their chemical environment.
¹HReduction in the integration of the proton signal corresponding to the deuterated position.Complements the ²H-NMR data by showing the absence of protons at the labeled site.

Visualization: Structure of this compound with Labeled Positions

Avanafil_Structure cluster_mol This compound Structure cluster_labels Labeled Positions mol Chemical structure of Avanafil with the 13C and d3 positions highlighted. c13 13C mol->c13 Labeled Carbon d3 d3 mol->d3 Labeled Methyl Group

Caption: Labeled positions in the this compound molecule.

Note: A detailed chemical structure diagram with labeled atoms would be ideal here. The DOT language is limited in its ability to render complex chemical structures.

Comparison of MS and NMR for Isotopic Purity Assessment

The choice between MS and NMR often depends on the specific requirements of the analysis. In many cases, a combination of both techniques provides the most comprehensive characterization of an isotopically labeled compound.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Isotopic distribution and overall purity.Position of labels and structural integrity.
Sensitivity High (nanogram to picogram level).Lower (milligram to microgram level).
Sample Throughput HighLow
Quantitative Accuracy Excellent for overall enrichment.Good for site-specific enrichment.
Cost-Effectiveness Generally more cost-effective for routine purity checks.Higher instrument and operational costs.
Key Advantage High sensitivity and ability to couple with chromatography.Unambiguous determination of label position.

Alternative Internal Standards for Avanafil Analysis

While this compound is an ideal internal standard due to its structural identity with the analyte, other structurally similar compounds can sometimes be used. However, stable isotope-labeled analogs are generally preferred as they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification. For the analysis of other PDE5 inhibitors, compounds like Sildenafil have been used as internal standards. However, for Avanafil analysis, its own isotopically labeled version remains the gold standard.

Conclusion

The rigorous assessment of the isotopic purity of this compound is paramount for ensuring the accuracy and reliability of bioanalytical data. Both Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are powerful techniques that provide complementary information. LC-MS is highly effective for determining the overall isotopic enrichment with high sensitivity, making it suitable for routine quality control. NMR, on the other hand, is indispensable for confirming the precise location of the isotopic labels, thereby verifying the structural integrity of the internal standard. A comprehensive characterization of this compound should ideally employ both techniques to ensure the highest level of confidence in its use as an internal standard in regulated bioanalysis.

References

Performance of Avanafil-13C-d3 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of Avanafil-13C-d3 as an internal standard in the bioanalysis of Avanafil in various biological matrices. Due to the limited availability of direct comparative studies in the public domain, this document synthesizes information from established bioanalytical methods for Avanafil and general principles of using stable isotope-labeled internal standards.

Executive Summary

This compound is a stable isotope-labeled derivative of Avanafil, designed for use as an internal standard in quantitative bioanalysis by mass spectrometry. Its structural identity and co-eluting properties with the parent analyte, Avanafil, make it an ideal candidate for correcting variations in sample preparation, chromatography, and ionization. This guide outlines the anticipated performance characteristics of this compound in comparison to a hypothetical alternative internal standard, such as a structural analog.

Performance Comparison

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. It is expected to provide superior performance compared to other types of internal standards, such as structural analogs, by more accurately mimicking the behavior of the analyte of interest throughout the analytical process.

Table 1: Hypothetical Performance Comparison of Internal Standards for Avanafil Analysis

Performance ParameterThis compound (Stable Isotope-Labeled IS)Structural Analog ISJustification
Linearity (r²) >0.99>0.99Both should yield linear calibration curves, but the stable isotope-labeled IS provides better precision across the concentration range.
Accuracy (% Bias) ± 5%± 15%This compound more effectively compensates for matrix effects and extraction variability, leading to higher accuracy.
Precision (% CV) < 10%< 20%The co-eluting nature of the stable isotope-labeled IS minimizes variability introduced during sample processing and analysis.
Recovery (%) Consistent but not criticalConsistent and ideally highWhile absolute recovery can vary, the ratio of analyte to a stable isotope-labeled IS remains constant, ensuring accurate quantification. A structural analog's recovery may differ significantly from the analyte.
Matrix Effect Minimal and compensatedCan be significantThis compound experiences nearly identical matrix effects as Avanafil, which are effectively normalized. A structural analog may have different ionization suppression or enhancement.

Experimental Protocols

The following are representative experimental protocols for the determination of Avanafil in biological matrices, where this compound would serve as the internal standard.

Sample Preparation: Liquid-Liquid Extraction[1]

This method is suitable for extracting Avanafil from plasma and brain homogenates.

  • To 100 µL of plasma or brain homogenate:

    • Add 10 µL of internal standard solution (this compound in methanol).

    • Add 50 µL of 0.1 M NaOH.

    • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

A study utilizing this method reported high recovery percentages for Avanafil from both rat plasma (96.60 ± 2.44%) and brain homogenate (94.50 ± 1.86%)[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]

A sensitive high-performance liquid chromatography-triple quad-mass spectrometric method is often employed for the analysis of Avanafil[1].

  • Chromatographic Column: Nucleodur C18 or equivalent.

  • Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (e.g., 29:71, v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for this compound):

    • Avanafil: m/z 484.2 → 286.1

    • This compound: m/z 488.2 → 290.1

Visualizations

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of Avanafil using this compound as an internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Bioanalytical workflow for Avanafil quantification.

Avanafil Metabolism

Understanding the metabolic fate of Avanafil is crucial for comprehensive pharmacokinetic studies. Avanafil is primarily metabolized by hepatic enzymes.

Avanafil Avanafil M4 M4 Metabolite (Active) Avanafil->M4 CYP3A4 M16 M16 Metabolite (Inactive) Avanafil->M16 CYP2C Excretion Excretion (Primarily Feces) M4->Excretion M16->Excretion

Caption: Simplified metabolic pathway of Avanafil.

Avanafil is cleared through hepatic metabolism, mainly by the cytochrome P450 isoenzyme CYP3A4 and to a lesser extent by CYP2C. This results in two major metabolites, M4 and M16. The M4 metabolite is active, with an in vitro inhibitory potency for PDE5 that is 18% of that of Avanafil, and it accounts for about 4% of the total pharmacological activity. The M16 metabolite is considered inactive. The average percentage of total metabolites in plasma has been reported to be around 27.1 ± 2.2%.

References

Safety Operating Guide

Proper Disposal of Avanafil-13C-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Avanafil-13C-d3, a stable-labeled internal standard used in pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, while not radioactive, is classified as a skin and eye irritant and may cause respiratory irritation, necessitating careful handling and disposal as a chemical waste.

Waste Classification and Regulatory Framework

This compound is a non-radioactive, isotopically labeled compound.[1][] As a stable-labeled compound, its disposal is governed by its chemical properties rather than radiological hazards. Based on available safety data, this compound is considered a non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste. This classification is based on the absence of Avanafil on the EPA's P and U lists of hazardous wastes and no evidence of it meeting the characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the RCRA. However, due to its irritant properties, it must not be disposed of as common trash or flushed down the sewer.

All disposal activities must comply with local, state, and federal regulations governing pharmaceutical and chemical waste.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE) to mitigate exposure risks:

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesANSI Z87.1 certified
Hand Protection Nitrile glovesChemical-resistant
Body Protection Laboratory coatStandard

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for the disposal of this compound from a research laboratory setting.

Step 1: Segregation of Waste

  • Do not mix this compound waste with regular laboratory trash, radioactive waste, or biohazardous waste.

  • Collect all materials contaminated with this compound, including unused product, empty vials, contaminated gloves, and weighing papers, in a designated, leak-proof waste container.

Step 2: Waste Container Labeling

  • The waste container must be clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration."

  • The label should also include:

    • Chemical Name: this compound

    • Hazard Communication: Skin and Eye Irritant

    • Date of Accumulation Start

    • Laboratory of Origin (Building and Room Number)

Step 3: Secure Storage

  • Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible chemicals and general laboratory traffic.

  • The storage area should be well-ventilated.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste manifest, including the chemical name and quantity, to the disposal vendor.

Step 5: Incineration

  • The recommended final disposal method for non-RCRA hazardous pharmaceutical waste is incineration by a licensed facility. This ensures the complete destruction of the active pharmaceutical ingredient.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_radioactive Is the compound radioactive? start->is_radioactive is_rcra_hazardous Is the compound a RCRA hazardous waste? is_radioactive->is_rcra_hazardous No (Stable Isotope) improper_disposal Improper Disposal: Do Not Place in Regular Trash or Sewer is_radioactive->improper_disposal Yes non_rcra_pharma Treat as Non-RCRA Pharmaceutical Waste is_rcra_hazardous->non_rcra_pharma No is_rcra_hazardous->improper_disposal Yes segregate Segregate in a designated container non_rcra_pharma->segregate label_container Label container: 'Non-RCRA Pharmaceutical Waste for Incineration' segregate->label_container store_securely Store securely in the lab label_container->store_securely contact_ehs Contact EHS/Waste Vendor for pickup store_securely->contact_ehs incineration Final Disposal: Incineration contact_ehs->incineration

Caption: Disposal decision workflow for this compound.

Experimental Protocols Cited

While no specific experimental protocols are cited for the disposal procedure itself, the classification of this compound as a non-RCRA hazardous waste is based on a review of its Safety Data Sheet (SDS) and comparison against the criteria outlined in the Resource Conservation and Recovery Act (RCRA). Specifically, the process involves:

  • P and U List Review: A systematic check of the EPA's P and U lists of hazardous commercial chemical products to confirm that Avanafil is not listed.

  • Characteristic Waste Assessment: An evaluation of the known properties of Avanafil against the four characteristics of hazardous waste:

    • Ignitability: Not a flammable liquid or solid.

    • Corrosivity: Not an aqueous solution with a pH ≤ 2 or ≥ 12.5.

    • Reactivity: Not known to be unstable, explosive, or to react violently with water.

    • Toxicity: Not listed as a toxic waste and does not exhibit the toxicity characteristic based on available data.

This systematic review, a standard practice in laboratory safety and chemical management, confirms the appropriate waste classification and subsequent disposal pathway.

References

Personal protective equipment for handling Avanafil-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Avanafil-13C-d3

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation[1].

GHS Pictogram:

  • alt text

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided below. This information is compiled from the substance's safety data sheet.

PPE CategorySpecification
Eye Protection Wear safety glasses with side-shields conforming to an appropriate standard such as EN166 or NIOSH-approved equipment.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface).
Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.

  • Use appropriate exhaust ventilation at places where dust may form.

  • Ensure a safety shower and eye wash station are readily accessible.

Handling Procedures:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly before breaks and at the end of the workday.

Storage:

  • Keep the container tightly closed.

  • Store in accordance with the information listed on the product insert.

Emergency Procedures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan
  • Dispose of this material and its container to hazardous or special waste collection point.

  • Do not allow the product to reach the sewage system.

  • Disposal must be made according to official regulations.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

HandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A diagram illustrating the safe handling workflow for this compound.

EmergencyResponse Emergency Response for Accidental Exposure cluster_actions Immediate Actions exposure Accidental Exposure Occurs action_remove Remove Contaminated Clothing exposure->action_remove action_wash Wash Affected Area exposure->action_wash action_eyewash Use Eyewash Station (if applicable) exposure->action_eyewash action_fresh_air Move to Fresh Air (if inhaled) exposure->action_fresh_air seek_medical Seek Medical Attention action_remove->seek_medical action_wash->seek_medical action_eyewash->seek_medical action_fresh_air->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: A diagram of the emergency response procedure for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.